Lithium, (4-methoxyphenyl)-
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14774-77-7 |
|---|---|
Molecular Formula |
C7H7LiO |
Molecular Weight |
114.1 g/mol |
IUPAC Name |
lithium;methoxybenzene |
InChI |
InChI=1S/C7H7O.Li/c1-8-7-5-3-2-4-6-7;/h3-6H,1H3;/q-1;+1 |
InChI Key |
GVLUZLIABKNMAY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=CC=[C-]C=C1 |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of 4 Methoxyphenyl Lithium
Direct Lithiation Approaches
Direct lithiation methods are fundamental to the synthesis of organolithium compounds. These approaches typically involve the reaction of an organic halide with lithium metal or a metal-halogen exchange with a pre-formed organolithium reagent.
Ar-X + 2 Li → Ar-Li + LiX
Where Ar is the 4-methoxyphenyl group and X is a halogen (Br or I). The formation of the crystalline lithium halide (LiX) is a thermodynamically favorable process that helps drive the reaction to completion nih.gov. This direct synthesis is a classic and widely used technique for accessing aryllithium reagents.
The successful synthesis of (4-methoxyphenyl)lithium with high purity and yield is highly dependent on the careful control of several reaction parameters. These factors influence the reaction rate, the stability of the organolithium product, and the prevalence of side reactions.
The choice of solvent is critical in the synthesis of organolithium reagents. The outcome of the reaction of an aryl bromide with lithium can vary significantly with changes in solvent composition researchgate.net. While the reaction may not proceed in pure hydrocarbon solvents like heptane, the presence of even a small amount of a coordinating solvent, such as tetrahydrofuran (B95107) (THF), can facilitate a virtually quantitative exchange researchgate.net. Ethereal solvents like diethyl ether and THF are commonly used because they can solvate the lithium cation, breaking down the aggregates of the organolithium species and increasing their reactivity researchgate.net. However, in some cases, using a hydrocarbon medium with a minimal amount of a promoter like THF can be advantageous, especially for large-scale operations, to avoid issues associated with the high water solubility of THF during workup researchgate.net.
Table 1: Effect of Solvent System on Direct Lithiation of Aryl Halides
| Solvent System | Observation | Impact on Reaction |
|---|---|---|
| Pure Hydrocarbon (e.g., Hexane, Heptane) | Often no reaction or very slow reaction researchgate.net. | Low polarity is insufficient to stabilize the organolithium species. |
| Ethereal (e.g., Diethyl Ether, THF) | Reaction proceeds effectively. THF can significantly accelerate the reaction researchgate.net. | Coordinating solvents solvate the lithium cation, increasing reagent reactivity. |
Temperature is a crucial parameter that must be carefully controlled. The formation of organolithium reagents from lithium metal and organic halides is a highly exothermic process wikipedia.org. Reactions are typically conducted at low temperatures (e.g., 0 °C to -78 °C) to manage the reaction exotherm and prevent undesired side reactions nih.gov. These side reactions can include Wurtz-type coupling of the organolithium reagent with the starting aryl halide or reactions with the solvent itself. For instance, n-butyllithium can cleave THF, a process that is accelerated at higher temperatures researchgate.net. Maintaining a low temperature is essential for ensuring the stability of the (4-methoxyphenyl)lithium product and achieving high purity.
Table 2: General Effect of Temperature on Lithiation Reactions
| Temperature Range | General Outcome | Rationale |
|---|---|---|
| Ambient Temperature (>20°C) | Increased side reactions, potential for reagent decomposition researchgate.net. | Higher thermal energy promotes competing reaction pathways and solvent degradation. |
| Low Temperature (0°C to -20°C) | Controlled reaction, good yields. | Sufficiently low to mitigate many side reactions while allowing a practical reaction rate. |
The molar ratio of reactants, specifically the lithium metal to the aryl halide, is another key factor for optimization. A stoichiometric amount of two equivalents of lithium is required for every one equivalent of aryl halide, as one equivalent forms the organolithium product and the other forms the lithium halide salt nih.gov. In practice, a slight excess of lithium metal is often used to ensure the complete conversion of the aryl halide and to compensate for any passivated surfaces on the metal. The physical form of the lithium is also important; highly reactive forms like fine powders or dispersions can improve reaction rates and yields wikipedia.orgnih.gov. For example, recently developed lithium dendrites have been shown to be significantly more reactive than standard lithium powders chemrxiv.org.
Table 3: Impact of Reactant Stoichiometry (Lithium:Aryl Halide)
| Li:ArX Ratio | Expected Outcome | Considerations |
|---|---|---|
| < 2:1 | Incomplete conversion of the aryl halide. | Residual starting material will contaminate the product. |
| 2:1 | Stoichiometrically correct for full conversion. | May still result in incomplete reaction if the lithium surface is not fully active. |
To improve efficiency and expand the scope of direct lithiation, catalytic methods have been developed. A significant advancement is the use of aromatic electron carriers, such as naphthalene or 4,4′-di-tert-butylbiphenyl (DTBB), in catalytic amounts organic-chemistry.orgresearchgate.net. In this process, the aromatic compound reacts with lithium metal to form a highly reactive radical anion. This radical anion then acts as a homogeneous electron transfer agent, facilitating the reduction of the aryl halide to the corresponding aryllithium species under very mild conditions researchgate.net.
This catalytic approach is often more reactive than using stoichiometric amounts of the preformed lithium-arene complex, allowing for lithiation reactions that might otherwise fail researchgate.net. Kinetic studies suggest that a naphthalene dianion may be the active electron-carrying agent in these catalytically driven chlorine-lithium exchange processes researchgate.netresearchgate.net. This method provides a cleaner reaction with a simpler work-up, as the bulk of the aromatic catalyst does not need to be removed from the final product mixture researchgate.net. This technique is particularly useful for the reductive lithiation of alkyl phenyl thioethers and can even be applied to certain alkyl chlorides nih.gov.
Table 4: Catalytic Systems for Enhanced Direct Lithiation
| Catalyst | Role | Advantages |
|---|---|---|
| Naphthalene | Forms a radical anion/dianion with lithium to act as an electron carrier organic-chemistry.orgresearchgate.net. | Requires only a catalytic amount, leads to cleaner reactions, and enables lithiation under mild conditions researchgate.net. |
Utilization of Highly Reactive Lithium Metal Morphologies (e.g., Dendrites)
A significant advancement in the synthesis of organolithium reagents involves the use of highly reactive forms of lithium metal. chemistryviews.orgchemrxiv.org Traditional lithium sources like pellets, rods, or foils have limited surface area, which can impact reaction rates. chemrxiv.org To overcome this, methodologies have been developed to create lithium with a much greater surface area and reactivity.
One such method involves the preparation of lithium dendrites. This is achieved by dissolving lithium metal in liquid ammonia at low temperatures (e.g., -78 °C) and then slowly evaporating the ammonia. chemistryviews.orgorgsyn.org This process results in the growth of crystalline lithium dendrites on the walls of the reaction vessel. chemistryviews.orgorgsyn.org These dendrites possess a significantly larger surface area compared to commercially available lithium powders—approximately 100 times greater (115,000 cm²/g for dendrites vs. 1,100 cm²/g for powders). chemistryviews.orgresearchgate.net
The increased surface area and clean surfaces of these freshly prepared dendrites lead to substantial enhancements in reaction rates for the preparation of organolithium compounds. researchgate.netnih.gov This highly activated lithium can be used for the reproducible synthesis of organolithium reagents, offering a practical advantage for laboratory-scale preparations from inexpensive and readily available lithium sources. chemistryviews.orgchemrxiv.org This method allows for the synthesis of a wide variety of organolithium species that were previously accessible only with the use of industrial lithium powders. chemrxiv.org
Lithium-Halogen Exchange Reactions
Lithium-halogen exchange is a cornerstone reaction for the preparation of many organolithium compounds, including (4-methoxyphenyl)lithium. wikipedia.org This kinetically controlled process is typically very fast, often exceeding the rates of nucleophilic addition and even proton transfer. wikipedia.orgharvard.edu The general reactivity trend for the halogen is I > Br > Cl, with aryl fluorides being generally unreactive. wikipedia.org
A common and efficient method for generating (4-methoxyphenyl)lithium is through the lithium-halogen exchange reaction starting from an aryl halide precursor. smolecule.com p-Bromoanisole (4-bromoanisole) is a frequently used substrate for this purpose. prepchem.comacs.orgwikipedia.org The reaction involves treating p-bromoanisole with an alkyllithium reagent, which rapidly exchanges its lithium atom for the bromine atom on the aromatic ring, yielding the desired (4-methoxyphenyl)lithium and an alkyl bromide byproduct. wikipedia.orgprepchem.com The para-methoxy group on the ring helps to stabilize the resulting aryllithium species. smolecule.com
The choice of alkyllithium reagent is crucial for a successful exchange reaction. n-Butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are broadly employed for this purpose. wikipedia.orgwikipedia.orgnih.gov
n-Butyllithium (n-BuLi): This reagent is widely used for the synthesis of (4-methoxyphenyl)lithium from p-bromoanisole. prepchem.comacs.org The reaction is typically conducted in an ethereal solvent like tetrahydrofuran (THF) at low temperatures, such as -78 °C, to maintain the stability of the temperature-sensitive organolithium product. smolecule.comprepchem.com
tert-Butyllithium (t-BuLi): As a stronger base and more reactive nucleophile than n-BuLi, t-BuLi is also highly effective for lithium-halogen exchange reactions. wikipedia.orgrsc.org A general procedure involves the dropwise addition of t-BuLi to a solution of the aryl bromide in dry THF at -78 °C. rsc.org When using t-BuLi, it is common to use two or more equivalents; the first equivalent performs the exchange, and the subsequent equivalents react with the tert-butyl halide byproduct formed. harvard.edu
| Reagent | Substrate | Solvent | Temperature | Typical Reaction Time |
| n-Butyllithium | p-Bromoanisole | Tetrahydrofuran (THF) | -78 °C | 15 minutes |
| tert-Butyllithium | Aryl Bromides | Tetrahydrofuran (THF) | -78 °C | ~1 hour |
This table presents typical conditions for lithium-halogen exchange reactions.
The precise mechanism of the lithium-halogen exchange has been a subject of extensive study, with evidence supporting two primary competing pathways:
Ate-Complex Mechanism: This pathway involves a nucleophilic attack of the carbanionic portion of the alkyllithium reagent on the halogen atom of the aryl halide. wikipedia.orgstackexchange.com This forms a transient, reversible intermediate known as an "ate-complex". wikipedia.orgharvard.edu This complex then rearranges to form the more stable aryllithium product and the alkyl halide. smolecule.com The existence of such ate-complexes has been supported by kinetic studies and the successful crystallization and X-ray analysis of a related intermediate. wikipedia.orgharvard.edu
Single Electron Transfer (SET) Mechanism: An alternative mechanism involves the transfer of a single electron from the alkyllithium reagent to the aryl halide, generating a radical anion and a radical cation. stackexchange.compku.edu.cn These radical intermediates can then combine and rearrange to form the final products. Evidence for this pathway comes from experiments that have detected radical species during the reaction. pku.edu.cn
The dominant mechanism can depend on various factors, including the specific substrates, the solvent system, and the reaction temperature. stackexchange.comstackexchange.com
A significant challenge in working with organolithium reagents like (4-methoxyphenyl)lithium is their instability, which often necessitates immediate use after generation (in-situ consumption). Microfluidic technology offers a powerful solution to this problem. acs.org
An integrated glass microfluidic device can be used to perform the bromine-lithium exchange reaction between p-bromoanisole and n-BuLi. acs.org This "telescoped" approach allows for the rapid synthesis of p-methoxyphenyllithium in a first stage, followed by its immediate reaction with an electrophile in a second stage within the same device. acs.org
Research has shown that this method dramatically improves reaction efficiency. In a microfluidic system, the reaction can be completed within 1 second with a yield of 95%. acs.org In contrast, the equivalent reaction in a traditional batch system requires 1 minute and achieves a much lower yield of 49%. acs.org The study also identified that using a small amount of THF in n-hexane as the solvent and maintaining higher flow rates of the reagents led to optimal results. acs.org
| Synthesis Method | Reaction Time | Yield |
| Microfluidic Device | 1 second | 95% |
| Batch System | 1 minute | 49% |
This table compares the efficiency of microfluidic vs. batch synthesis of (4-methoxyphenyl)lithium followed by quenching. acs.org
Transmetalation Strategies
Transmetalation is another reliable synthetic route for preparing (4-methoxyphenyl)lithium. smolecule.com This method typically involves a two-step process:
Formation of a Grignard Reagent: First, a Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared by reacting 4-bromoanisole (B123540) with magnesium metal. smolecule.com
Metal Exchange: The prepared Grignard reagent is then treated with a lithium source, such as a lithium halide. This results in the exchange of the magnesium-carbon bond for a lithium-carbon bond, yielding (4-methoxyphenyl)lithium and a magnesium halide salt. smolecule.com
This process requires careful temperature control, with optimal conditions typically between -78 °C and 0 °C, to prevent the decomposition of the sensitive organolithium product. The choice of solvent is also critical, with ethereal solvents like diethyl ether and tetrahydrofuran being preferred as they provide the necessary coordination for both the Grignard precursor and the final organolithium compound. smolecule.com
Conversions from Organotin Precursors via Tin-Lithium Exchange
The tin-lithium exchange reaction is a powerful and widely used method for the preparation of organolithium reagents. This transmetallation process involves the reaction of an organostannane with an organolithium reagent, typically n-butyllithium, to generate a new organolithium species and a tetraorganotin byproduct. The equilibrium of this reaction is driven by the formation of the more stable organolithium compound.
In the context of synthesizing (4-methoxyphenyl)lithium, the corresponding organotin precursor, (4-methoxyphenyl)trialkylstannane, is treated with n-butyllithium. The reaction proceeds rapidly, even at low temperatures, due to the favorable exchange between the more electropositive tin and lithium on the aromatic ring.
General Reaction Scheme: (4-MeOC₆H₄)SnR₃ + n-BuLi → (4-MeOC₆H₄)Li + n-BuSnR₃
This method is particularly advantageous as the organostannane precursors can be readily prepared and purified, and the tin-lithium exchange often proceeds with high regioselectivity and yield. The choice of the alkyl group (R) on tin can influence the reaction rate and the ease of separation of the tin byproduct.
| Precursor | Reagent | Product | Byproduct |
| (4-methoxyphenyl)tributylstannane | n-Butyllithium | (4-methoxyphenyl)lithium | Tetrabutyltin |
| (4-methoxyphenyl)trimethylstannane | n-Butyllithium | (4-methoxyphenyl)lithium | Butyltrimethyltin |
Transmetallation involving Silicon to Copper Species
While less common than tin-lithium exchange for the direct synthesis of aryllithiums, transmetallation sequences involving silicon and copper can play a role in the functionalization of the (4-methoxyphenyl) group. Typically, an organosilane precursor is first converted to an organolithium or organocuprate reagent. The transmetallation from silicon to a more reactive metallic species is often facilitated by an activator, such as a fluoride source, which cleaves the silicon-carbon bond.
In a potential pathway, a (4-methoxyphenyl)silane could be treated with an organolithium reagent in the presence of a copper(I) salt. This would generate a lithium (4-methoxyphenyl)cuprate, a softer nucleophile than the corresponding organolithium, which can be advantageous in certain synthetic applications, such as conjugate additions. The direct transmetallation from silicon to lithium to form (4-methoxyphenyl)lithium is less favorable due to the relative stability of the C-Si bond compared to the C-Sn bond.
Directed ortho-Metalation (DoM) and Related Regioselective Methodologies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position.
Metalation of Arenes with Directing Metalation Groups (DMGs)
The methoxy (B1213986) group (-OCH₃) in anisole (B1667542) and its derivatives is an effective DMG. mt.comnih.govacs.org The lone pair of electrons on the oxygen atom coordinates to the lithium atom of the organolithium base (e.g., n-butyllithium or sec-butyllithium), positioning the base for the abstraction of a proton from the ortho-carbon. nih.govacs.org This proximity effect leads to the highly regioselective formation of the 2-lithiated species. In the case of anisole itself, this would be 2-lithioanisole. To generate (4-methoxyphenyl)lithium, one would need to start with a precursor where the 4-position is unsubstituted and is the target for subsequent functionalization after a different position has been lithiated and reacted. However, for the direct formation of an aryllithium where the lithium is at the 4-position relative to a directing group, a different substitution pattern on the starting material would be required.
For the purpose of this article, focusing on the synthesis of "(4-methoxyphenyl)lithium," it is important to clarify that DoM on anisole itself would yield 2-lithioanisole, not (4-methoxyphenyl)lithium. The generation of (4-methoxyphenyl)lithium via a metalation strategy would typically start from 4-haloanisole via halogen-metal exchange.
Synergistic Deprometallation-Functionalization Sequences with Heterobimetallic Systems (e.g., LiTMP/ZnCl₂)
The reactivity and selectivity of lithiation reactions can be significantly enhanced through the use of heterobimetallic systems. A prominent example is the combination of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) with zinc chloride (ZnCl₂). nih.govresearchgate.net These "TMP-zincates" exhibit unique reactivity compared to their individual components. nih.govnih.gov
In the context of anisole metalation, the use of a LiTMP/ZnCl₂ mixture can lead to the formation of a zincated intermediate. nih.gov The reaction proceeds via an initial lithiation at the ortho position, followed by an in-situ transmetallation with ZnCl₂ to give a more stable and often more selective organozinc species. This synergistic approach can offer advantages in terms of functional group tolerance and reduced side reactions. The resulting organozinc reagent can then be used in a variety of cross-coupling reactions.
| Reagent System | Substrate | Intermediate | Key Feature |
| LiTMP / ZnCl₂ | Anisole | ortho-zincated anisole | Enhanced stability and selectivity of the metalated species. nih.govresearchgate.net |
Enantioselective Metalation Employing Chiral Bases
The use of chiral lithium amide bases allows for the enantioselective deprotonation of prochiral substrates, leading to the formation of chiral organolithium compounds. While the direct enantioselective metalation of the methyl group of a substituted anisole derivative is a more common application of this strategy, the concept can be extended to the enantioselective functionalization of molecules containing the (4-methoxyphenyl) moiety.
For instance, if a prochiral center is present elsewhere in a molecule containing a 4-methoxyphenyl group, a chiral lithium amide could selectively deprotonate one of the enantiotopic protons, leading to a configurationally stable chiral organolithium intermediate. Subsequent reaction with an electrophile would then yield an enantioenriched product. The efficiency and stereoselectivity of such reactions are highly dependent on the structure of the substrate, the chiral base, and the reaction conditions. Chiral lithium amides derived from readily available chiral amines are often employed for this purpose. nih.gov
Advanced Analytical Techniques for Reagent Characterization During Preparation
Due to the reactive and often thermally unstable nature of organolithium reagents, their characterization during preparation requires specialized analytical techniques that allow for in-situ and real-time monitoring.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the real-time analysis of organolithium reactions. researchgate.netnih.govcardiff.ac.uk By using a flow-NMR setup or by conducting the reaction directly within an NMR tube at low temperatures, it is possible to monitor the consumption of starting materials and the formation of the organolithium species. tue.nl ¹H, ¹³C, and ⁷Li NMR spectroscopy can provide structural information and quantitative data on the concentration of the desired product. nih.gov This technique is invaluable for optimizing reaction conditions and understanding reaction kinetics.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another valuable technique for the in-situ monitoring of chemical reactions. mt.commt.comthermofisher.comijsdr.orgresearchgate.netdoaj.orgnih.gov By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, real-time spectral data can be collected. thermofisher.com The disappearance of vibrational bands corresponding to the C-H bond being deprotonated and the appearance of new bands associated with the C-Li bond can be monitored to track the progress of the lithiation. mt.com This method is particularly useful for determining reaction endpoints and identifying the formation of intermediates. mt.com
These advanced analytical techniques provide crucial insights into the formation and stability of (4-methoxyphenyl)lithium, enabling better control over its synthesis and subsequent reactions.
Spectroscopic Validation for Purity Assessment (e.g., ¹H NMR)
The direct spectroscopic analysis of (4-methoxyphenyl)lithium by techniques such as ¹H NMR is challenging due to its high reactivity and instability. However, ¹H NMR spectroscopy is an invaluable tool for assessing the purity of the prepared reagent, primarily by confirming the consumption of the starting material (e.g., 4-bromoanisole) and by analyzing a derivatized product.
After the synthesis, a small aliquot of the reaction mixture can be quenched with a suitable electrophile, such as water or an aldehyde. The resulting product, 4-methoxyphenol or a corresponding alcohol, can then be readily analyzed by ¹H NMR. The spectrum of the derivatized product should confirm the presence of the 4-methoxyphenyl group and the absence of the starting aryl halide.
The expected ¹H NMR signals for the aromatic protons of a 4-methoxyphenyl group typically appear as two distinct doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring.
| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to OCH₃) | 6.8 - 7.0 | Doublet | ~8-9 |
| Aromatic (meta to OCH₃) | 7.2 - 7.6 | Doublet | ~8-9 |
| Methoxy (OCH₃) | ~3.8 | Singlet | N/A |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivatized product.
The absence of signals corresponding to the starting 4-bromoanisole in the ¹H NMR spectrum of the derivatized product is a strong indicator of a successful and complete lithium-halogen exchange reaction, thereby implying the purity of the (4-methoxyphenyl)lithium solution.
Structural Elucidation and Aggregation Phenomena of Organolithium Species
Oligomeric and Polymeric Architectures in Solid and Solution States
Organolithium reagents exist as aggregates, which can be thought of as oligomers or polymers of the fundamental R-Li unit. This aggregation significantly impacts their solubility, stability, and reactivity.
Factors Governing Degree of Aggregation (e.g., Organic Substituent, Auxiliary Ligands, Solvent Polarity)
The aggregation state of an organolithium compound is a delicate balance of several factors:
Organic Substituent: The steric bulk and electronic nature of the organic group (in this case, 4-methoxyphenyl) are critical. Generally, sterically less demanding groups, like phenyllithium (B1222949), tend to form higher-order aggregates such as tetramers or dimers. The 4-methoxy substituent is not exceptionally bulky, suggesting that aggregates like dimers or tetramers would be plausible. The electron-donating nature of the methoxy (B1213986) group could also influence the electronic environment of the carbanionic center, potentially affecting aggregate stability, though specific studies on this effect for (4-methoxyphenyl)lithium are absent.
Auxiliary Ligands: Lewis bases, such as ethers and amines, are frequently used as solvents or additives and play a crucial role in determining the aggregation state. These ligands coordinate to the lithium atoms, breaking down larger aggregates into smaller, often more reactive, species. For instance, strongly coordinating ligands like tetramethylethylenediamine (TMEDA) or pentamethyldiethylenetriamine (PMDTA) can deaggregate tetrameric or dimeric species into dimers or even monomers. wisc.edu
Solvent Polarity: The choice of solvent is paramount. In non-coordinating hydrocarbon solvents, organolithiums typically form higher aggregates (e.g., hexamers for n-butyllithium) to stabilize the polar C-Li bond. In coordinating ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), these aggregates are typically broken down. For example, phenyllithium exists as a mixture of tetramers and dimers in diethyl ether, but predominantly as a dimer in the more strongly coordinating THF. wisc.edu It is reasonable to hypothesize that (4-methoxyphenyl)lithium would follow a similar trend.
Specific Aggregate Forms (e.g., Cubane-Type Clusters, Dimeric and Tetrameric Arrangements)
Without direct experimental evidence for (4-methoxyphenyl)lithium, its potential aggregate structures can be inferred from related compounds:
Dimeric and Tetrameric Arrangements: These are the most common forms for aryllithium compounds. Dimeric structures typically feature a planar four-membered Li-C-Li-C ring. Tetrameric structures often adopt a distorted cubane-type geometry, with lithium and the ipso-carbon atoms of the aryl group occupying alternating vertices of the cube. Phenyllithium, for example, forms a tetrameric ether solvate in the solid state. wisc.edu
Cubane-Type Clusters: The tetrameric form, [RLi]₄, is a classic example of a cubane-type cluster. This arrangement is particularly common for less sterically hindered organolithiums in non-polar or weakly coordinating solvents.
Formation and Characterization of Mixed Organolithium Aggregates
Organolithium compounds can form mixed aggregates with other lithium salts (e.g., LiBr, LiI) or with different organolithium species. These mixed aggregates can have structures, solubilities, and reactivities that differ significantly from their parent homo-aggregates. For example, studies on methyllithium (B1224462) have shown the formation of various mixed tetrameric clusters, such as [Me₃Li₄I] and [Me₂Li₄I₂], in the presence of lithium iodide. While the formation of mixed aggregates involving (4-methoxyphenyl)lithium is theoretically possible, no such species have been experimentally characterized in the available literature.
Advanced Spectroscopic and Crystallographic Techniques for Structural Characterization
The definitive determination of organolithium aggregate structures relies on powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures and Dynamics
NMR spectroscopy is the primary tool for investigating the structure, aggregation state, and dynamic behavior of organolithium compounds in solution. Key NMR techniques include:
Multinuclear NMR (¹H, ¹³C, ⁷Li, ⁶Li): By analyzing chemical shifts, signal integrations, and spin-spin coupling constants, the nature of the species in solution can be determined.
¹³C-¹Li Coupling: The multiplicity of the ipso-carbon signal (the carbon bonded to lithium) due to coupling with ⁶Li (I=1) or ⁷Li (I=3/2) can directly indicate the number of lithium atoms in the aggregate.
Diffusion-Ordered NMR Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules, which correlates with their size. It allows for the differentiation of monomers, dimers, and higher-order aggregates coexisting in solution.
Variable Temperature (VT) NMR: These studies provide information on the dynamic equilibria between different aggregate states.
While these NMR methods are standard for characterizing organolithium reagents, no specific studies applying them to determine the aggregation number or solution dynamics of Lithium, (4-methoxyphenyl)- could be found in the surveyed literature.
¹H NMR for Probing Environmental Changes and Reaction Progress
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for monitoring the environmental changes around the aromatic ring of (4-methoxyphenyl)lithium. The chemical shifts of the aromatic protons are highly sensitive to the electronic distribution within the molecule, which is in turn influenced by the aggregation state and solvent coordination.
Upon lithiation of anisole (B1667542) to form (4-methoxyphenyl)lithium, a significant upfield shift is expected for the protons ortho and meta to the carbon-lithium bond due to the increased electron density on the aromatic ring. The methoxy protons would also experience a shift, although typically less pronounced.
¹H NMR is also an invaluable tool for monitoring reaction progress in real-time. researchgate.netnih.govrsc.org By observing the disappearance of the signals corresponding to the starting material (e.g., 4-bromoanisole (B123540) or anisole) and the appearance of new signals for the (4-methoxyphenyl)lithium species and subsequent products, the kinetics and completeness of a reaction can be determined. Changes in the aromatic region of the spectrum can indicate the formation of different aggregates or reaction intermediates during a transformation.
Table 1: Representative ¹H NMR Chemical Shifts
This table illustrates the expected shifts for protons in related compounds, providing a basis for interpreting the spectra of (4-methoxyphenyl)lithium.
| Compound | Proton | Representative Chemical Shift (δ, ppm) |
| Anisole | Aromatic | 6.8 - 7.3 |
| -OCH₃ | ~3.8 | |
| 4-Biphenylmethanol | Aromatic | 7.3 - 7.6 |
| 4,4'-Dimethoxy-1,1'-biphenyl | Aromatic | 6.96, 7.48 rsc.org |
| -OCH₃ | 3.84 rsc.org |
Note: Data is illustrative and actual shifts for (4-methoxyphenyl)lithium would depend on solvent and aggregation state.
¹³C NMR for Distinctive Carbon-Lithium Bond Signatures and Chemical Shifts
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers more direct insight into the structure of organolithium aggregates, particularly through the chemical shift of the ipso-carbon (the carbon atom directly bonded to lithium). This resonance is exceptionally sensitive to the electronic environment and the degree of aggregation.
For aryllithium compounds, the ipso-carbon signal is typically found far downfield from other aromatic carbons. oregonstate.edu Crucially, different aggregation states (e.g., dimer vs. tetramer) exhibit distinct chemical shifts for this carbon. For phenyllithium in diethyl ether, the ipso-carbon of the tetramer resonates at approximately 174.0 ppm, while the dimer appears at a different chemical shift. wisc.edu
The electron-donating 4-methoxy group in (4-methoxyphenyl)lithium is expected to influence the chemical shifts of the aromatic carbons compared to phenyllithium. The ipso-carbon would still be the most deshielded, and its position would remain a key indicator of the aggregation state. The chemical shift of the methoxy carbon (~55-60 ppm) can also be affected by solvent coordination and aggregation, though to a lesser extent than the ipso-carbon. nih.gov
Table 2: Expected ¹³C NMR Chemical Shift Ranges for (4-methoxyphenyl)lithium Aggregates
Based on data from phenyllithium and other substituted aryllithiums. wisc.edunih.govnih.gov
| Carbon Position | Dimer Aggregate (Expected δ, ppm) | Tetramer Aggregate (Expected δ, ppm) |
| C-Li (ipso) | 170 - 185 | 170 - 185 (distinct from dimer) |
| C-ortho | 140 - 150 | 140 - 150 |
| C-meta | 110 - 120 | 110 - 120 |
| C-para (-OCH₃) | 155 - 165 | 155 - 165 |
| -OCH₃ | 55 - 60 | 55 - 60 |
⁷Li NMR for Direct Observation of Lithium Coordination Environments and Chemical Shifts
Lithium-7 (⁷Li) NMR spectroscopy provides a direct window into the immediate environment of the lithium cation. nih.gov Since ⁷Li is a quadrupolar nucleus (I = 3/2), its resonance is sensitive to the symmetry of the electric field gradient at the nucleus, which is determined by the number and type of atoms in its coordination sphere. goettingen-research-online.denih.gov
Different aggregation states and solvation numbers result in distinct ⁷Li chemical shifts. For example, a tetrameric (RLi)₄ cluster, where each lithium is coordinated to three carbon atoms and likely one solvent molecule, will have a different chemical shift from a dimeric (RLi)₂ species, where each lithium is coordinated to two carbons and typically two solvent molecules. The formation of separated ion pairs (SIPs) or contact ion pairs (CIPs) also dramatically affects the ⁷Li chemical shift. Generally, a higher degree of coordination by solvent molecules leads to a more shielded (upfield) lithium resonance.
Diffusion-Ordered NMR Spectroscopy (DOSY) for Molecular Weight and Aggregation State Elucidation
Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful non-invasive technique for determining the size and, by extension, the aggregation state of molecules in solution. researchgate.net The experiment measures the translational diffusion coefficient (D) of a molecule, which is inversely related to its hydrodynamic radius according to the Stokes-Einstein equation.
By measuring the diffusion coefficients of the solvent and the organolithium species, the relative sizes of the aggregates can be determined. Larger aggregates, such as tetramers, will diffuse more slowly (smaller D value) than smaller aggregates like dimers or monomers. This allows for the simultaneous observation and characterization of multiple coexisting aggregate species in solution, providing a clear picture of the aggregation equilibrium. researchgate.net
Hetero-nuclear J Coupling Constants (e.g., ¹³C-⁶Li and ¹³C-⁷Li) for Quantifying Li-C Interactions
One of the most definitive methods for determining the aggregation state of an organolithium compound is the measurement of one-bond scalar coupling constants between carbon and lithium isotopes (¹J(¹³C,⁶Li) or ¹J(¹³C,⁷Li)). wisc.edu Because ⁶Li has a spin I=1 and ⁷Li has a spin I=3/2, the multiplicity of the ipso-carbon signal reveals the number of lithium atoms it is directly bonded to.
A monomer (R-Li) would show a 1:1:1 triplet for ¹³C-¹⁶Li coupling or a 1:1:1:1 quartet for ¹³C-¹⁷Li coupling.
A dimer , where the ipso-carbon is coupled to two lithium atoms, would exhibit a five-line pattern (quintet).
A tetramer , with the ipso-carbon coupled to three lithium atoms in a cubane-like structure, would show a seven-line pattern (septet).
For example, studies on phenyllithium have shown an apparent septet for the ipso-carbon of the tetramer with ¹J(C,Li) ≈ 5.1 Hz, and a different multiplet for the dimer with ¹J(C,Li) ≈ 7.6 Hz. wisc.edu These coupling constants provide unambiguous evidence for the connectivity within the aggregate core.
Dynamic NMR Studies for Revealing Fluxional Behavior and Exchange Processes
Organolithium aggregates are not static entities; they are often fluxional, undergoing rapid exchange processes on the NMR timescale. ilpi.commdpi.comwikipedia.org Dynamic NMR (DNMR) techniques, particularly variable-temperature (VT) NMR, are used to study these processes. nih.govslideshare.net
Two main types of exchange are observed:
Intra-aggregate exchange: This involves the rearrangement of bonds within a single aggregate, such as the rapid exchange of lithium positions in a dimer or tetramer.
Inter-aggregate exchange: This is the exchange of monomer units between different aggregates, for example, between a dimer and a tetramer.
At low temperatures, these exchange processes may be slow enough on the NMR timescale to allow for the observation of distinct signals for each species. As the temperature is raised, the rate of exchange increases, causing the NMR signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. Analysis of the line shapes as a function of temperature can provide quantitative kinetic and thermodynamic parameters (e.g., ΔG‡, ΔH‡, ΔS‡) for these exchange processes.
Impact of Coordinating Solvents (e.g., THF, Diethyl Ether, TMEDA, HMPA) on Aggregate Structure and Coordination Sphere
The structure and reactivity of (4-methoxyphenyl)lithium are profoundly influenced by the choice of solvent. Coordinating (Lewis basic) solvents solvate the lithium cation, breaking down larger, less reactive aggregates into smaller, more reactive ones. oregonstate.edu The strength of the solvent-lithium interaction dictates the position of the aggregation equilibrium.
Diethyl Ether (Et₂O): As a relatively weak coordinating solvent, diethyl ether typically supports a mixture of tetrameric and dimeric aggregates for aryllithium compounds like phenyllithium. wisc.edu
Tetrahydrofuran (THF): THF is a stronger Lewis base than diethyl ether. In THF, phenyllithium exists predominantly as a mixture of dimers and monomers. wisc.eduacs.org The addition of even small amounts of THF to an ether solution can completely convert tetramers into dimers. acs.org
N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating amine that coordinates strongly to lithium. In weakly polar solvents like ethers, TMEDA effectively breaks down tetramers to form stable, solvated dimers, such as [(ArLi)₂(TMEDA)₂]. wisc.eduresearchgate.net However, in THF, its effect on the dimer/monomer ratio is less pronounced. acs.org
Hexamethylphosphoramide (HMPA): HMPA is an extremely powerful coordinating solvent. The addition of HMPA, even in stoichiometric amounts, can deaggregate organolithium clusters completely to form monomeric species. acs.orgmdpi.comresearchgate.netarkat-usa.org These monomers are highly solvated by HMPA and are often exceptionally reactive. In some cases, HMPA can promote the formation of solvent-separated ion pairs (SSIPs), further enhancing reactivity. acs.org
The internal ether functionality of the 4-methoxy group in (4-methoxyphenyl)lithium might play a minor role in intramolecular coordination, potentially influencing the aggregation equilibrium slightly compared to unsubstituted phenyllithium. However, the dominant factor in determining the aggregation state remains the external coordinating solvent.
Table 3: Summary of Solvent Effects on Aryllithium Aggregation
| Solvent | Coordinating Ability | Predominant Aggregate(s) for Phenyllithium |
| Diethyl Ether | Weak | Tetramer, Dimer wisc.edu |
| Tetrahydrofuran (THF) | Moderate | Dimer, Monomer acs.org |
| TMEDA | Strong (Chelating) | Dimer (in Ether), Monomer wisc.eduresearchgate.net |
| HMPA | Very Strong | Monomer, Separated Ion Pairs acs.orgmdpi.com |
Role of Intramolecular Coordination by Heteroatom-Containing Substituents
Heteroatom-containing substituents on the organic framework of an organolithium reagent can play a crucial role in determining its aggregation state through intramolecular coordination. The presence of atoms with lone pairs of electrons, such as oxygen or nitrogen, can lead to the formation of internal Li-heteroatom bonds. This internal solvation can stabilize lower aggregation states, such as monomers or dimers, by satisfying the coordination sphere of the lithium cation without the need for intermolecular association.
In the case of (4-methoxyphenyl)lithium, the oxygen atom of the methoxy group is positioned para to the carbon-lithium bond. Due to this significant distance and the rigidity of the benzene (B151609) ring, direct intramolecular coordination of the methoxy oxygen to the lithium center of the same molecule is sterically impossible.
Studies on related substituted aryllithium compounds have demonstrated the profound impact of heteroatom substituents. For instance, in the case of 2-methoxy-6-(methoxymethyl)phenyllithium, where the methoxy groups are positioned ortho to the lithium, strong intramolecular coordination is observed, leading to a significant stabilization of the monomeric form. researchgate.net While this specific substitution pattern is different from (4-methoxyphenyl)lithium, it underscores the general principle that appropriately positioned heteroatoms can dramatically alter aggregation behavior.
The following table summarizes the expected influence of substituent position on intramolecular coordination in methoxyphenyllithium isomers:
| Isomer | Substituent Position | Potential for Intramolecular Coordination | Expected Predominant Aggregation State (in non-coordinating solvents) |
| (2-methoxyphenyl)lithium | ortho | High | Lower aggregates (monomers/dimers) |
| (3-methoxyphenyl)lithium | meta | Low | Higher aggregates (tetramers/hexamers) |
| (4-methoxyphenyl)lithium | para | Negligible | Higher aggregates (tetramers/hexamers) |
Correlations Between Aggregate Structure and Chemical Reactivity
The state of aggregation of an organolithium reagent is intrinsically linked to its chemical reactivity. rsc.orgacs.org Generally, a lower degree of aggregation is associated with higher reactivity. rsc.org This is because the carbon-lithium bonds in smaller aggregates are more exposed and available for reaction with electrophiles. In larger aggregates, the C-Li bonds are often sequestered within the core of the cluster, rendering them less accessible.
The reactivity of different aggregates can vary by several orders of magnitude. For example, studies on n-butyllithium have shown the dimer to be vastly more reactive than the tetramer. researchgate.net Similarly, for 2-methoxy-6-(methoxymethyl)phenyllithium, the monomer was found to be at least 10^14 times more reactive than the tetramer in a deprotonation reaction. researchgate.net
The following table provides a qualitative correlation between the aggregation state and the expected reactivity of an aryllithium compound like (4-methoxyphenyl)lithium:
| Aggregate State | Coordination Environment | Relative Reactivity |
| Monomer | Highly solvated/intramolecularly coordinated | Very High |
| Dimer | Solvated | High |
| Tetramer | Poorly solvated | Low |
| Higher Aggregates | Unsolvated | Very Low |
Reactivity and Mechanistic Investigations Involving 4 Methoxyphenyl Lithium
Fundamental Reactivity Profile as a Strong Nucleophile and Base
The carbon-lithium bond in (4-methoxyphenyl)lithium is highly polarized due to the large difference in electronegativity between carbon and lithium. This polarization results in a high degree of ionic character, rendering the aryl carbon atom strongly nucleophilic and basic. wikipedia.org This inherent reactivity allows it to readily attack electrophilic centers and abstract protons from a variety of acidic compounds.
Organolithium reagents, including (4-methoxyphenyl)lithium, are generally more reactive than their Grignard reagent counterparts (e.g., (4-methoxyphenyl)magnesium bromide). reddit.comreddit.comyoutube.com This heightened reactivity can be attributed to the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond. quora.com Lithium is less electronegative than magnesium, resulting in a more carbanionic character for the carbon atom in the organolithium compound.
This difference in reactivity has practical implications in synthesis. For instance, organolithium reagents are often more effective in reactions with sterically hindered carbonyl compounds where Grignard reagents might fail or lead to reduction instead of addition. wikipedia.org However, the high reactivity of organolithium compounds also makes them more prone to side reactions, such as acting as a base when a nucleophilic attack is desired. reddit.com
Table 1: Comparison of (4-Methoxyphenyl)lithium and its Grignard Analog
| Property | (4-Methoxyphenyl)lithium | (4-Methoxyphenyl)magnesium halide |
|---|---|---|
| Metal Electronegativity | Lower | Higher |
| C-Metal Bond Polarity | Higher | Lower |
| Nucleophilicity | Higher | Lower |
| Basicity | Higher | Lower |
| Reactivity | More reactive, sometimes less selective | Less reactive, often more selective |
The methoxy (B1213986) group (-OCH₃) at the para position of the phenyl ring plays a crucial role in modulating the reactivity of (4-methoxyphenyl)lithium. The methoxy group is an electron-donating group through resonance, which increases the electron density on the aromatic ring. This electronic effect enhances the nucleophilicity of the carbanionic carbon compared to unsubstituted phenyllithium (B1222949). smolecule.com
Studies have shown that this electron-donating nature can accelerate reaction rates. For example, in certain coupling reactions, (4-methoxyphenyl)lithium reacts significantly faster than phenyllithium due to better charge delocalization. smolecule.com The presence of the methoxy group can also influence the aggregation state of the organolithium reagent in solution, which in turn affects its reactivity. nih.gov While the para-methoxy group enhances nucleophilicity, it does so with minimal steric hindrance, allowing for broader applications compared to ortho-substituted analogs. smolecule.com
Nucleophilic Addition Reactions
A primary application of (4-methoxyphenyl)lithium is in nucleophilic addition reactions to carbonyl compounds, a fundamental strategy for constructing carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comucla.edu
(4-Methoxyphenyl)lithium readily adds to the electrophilic carbon of a carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. ucalgary.cacolby.edu
The reaction of (4-methoxyphenyl)lithium with aldehydes and ketones is a reliable method for synthesizing secondary and tertiary alcohols, respectively. ucalgary.camasterorganicchemistry.comyoutube.com
With Aldehydes: The addition to an aldehyde produces a secondary alcohol where one of the substituents on the carbinol carbon is the 4-methoxyphenyl group. masterorganicchemistry.com
With Ketones: The addition to a ketone yields a tertiary alcohol, incorporating the 4-methoxyphenyl group into a more substituted structure. ucalgary.camasterorganicchemistry.com
These reactions are typically irreversible due to the high basicity of the resulting alkoxide intermediate. masterorganicchemistry.com
Table 2: Synthesis of Alcohols via Nucleophilic Addition
| Carbonyl Substrate | Reagent | Intermediate | Final Product | Product Type |
|---|---|---|---|---|
| Formaldehyde | (4-Methoxyphenyl)lithium | Lithium (4-methoxyphenyl)methoxide | (4-Methoxyphenyl)methanol | Primary Alcohol |
| Acetaldehyde | (4-Methoxyphenyl)lithium | Lithium 1-(4-methoxyphenyl)ethoxide | 1-(4-Methoxyphenyl)ethanol | Secondary Alcohol |
The Weinreb-Nahm amide provides a valuable tool for the synthesis of ketones using strong nucleophiles like (4-methoxyphenyl)lithium. wikipedia.org Unlike reactions with esters or acid chlorides, which often lead to over-addition and the formation of tertiary alcohols, the reaction with a Weinreb amide typically stops at the ketone stage. wikipedia.orgwikipedia.org
The mechanism involves the formation of a stable, chelated tetrahedral intermediate. The lithium cation is coordinated by both the carbonyl oxygen and the methoxy oxygen of the N-methoxy-N-methylamide group. wikipedia.org This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. This stability prevents a second equivalent of the organolithium reagent from adding to the carbonyl, thus avoiding the formation of an alcohol byproduct. wikipedia.orgwikipedia.org This method offers a high-yielding and selective route to synthesize various 4-methoxyphenyl ketones. rsc.org
Addition to Carbonyl Compounds for Carbon-Carbon Bond Formation
Reactions with Carbon Dioxide for Carboxylic Acid Formation
A fundamental and widely used application of organolithium reagents, including (4-methoxyphenyl)lithium, is their reaction with carbon dioxide (CO2) to form carboxylic acids. This process, known as carboxylation, serves as an efficient method for extending a carbon chain by one carbon while introducing a valuable functional group. chemistrysteps.comlibretexts.org
The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of (4-methoxyphenyl)lithium on the electrophilic carbon atom of carbon dioxide. chemistrysteps.com This addition step breaks one of the carbon-oxygen π-bonds, resulting in the formation of a lithium carboxylate salt. Subsequent treatment of this intermediate with an aqueous acid (acidic workup) protonates the carboxylate to yield the final carboxylic acid product, 4-methoxybenzoic acid. chemistrysteps.commasterorganicchemistry.com
General Reaction Scheme:
Nucleophilic Addition: The (4-methoxyphenyl)lithium adds to the carbon-oxygen double bond of CO2.
Protonation: An acidic workup protonates the resulting lithium 4-methoxybenzoate salt.
This transformation is a high-yield, synthetically reliable method for converting an aryl halide (via its lithiated derivative) into the corresponding benzoic acid.
Stereochemical Control and Stereoselectivity in Carbonyl Additions
(4-Methoxyphenyl)lithium readily participates in nucleophilic addition reactions with a wide range of carbonyl compounds, including aldehydes and ketones, to produce secondary and tertiary alcohols, respectively. wikipedia.orgmasterorganicchemistry.comyoutube.com The stereochemical outcome of these additions is a critical aspect, particularly when new stereocenters are formed.
The addition of organolithium reagents to chiral or prochiral carbonyls can lead to the formation of diastereomeric or enantiomeric products. The stereoselectivity of these reactions is governed by several factors:
Steric Hindrance: The nucleophile typically attacks the carbonyl carbon from the less sterically hindered face, following models such as Cram's rule or the Felkin-Anh model for 1,2-asymmetric induction. wikipedia.org
Solvent and Additives: The nature of the solvent and the presence of coordinating additives can influence the aggregation state and reactivity of the organolithium reagent, thereby affecting stereoselectivity. wisc.edu For instance, the addition of lithium salts like lithium perchlorate (LiClO4) has been shown to enhance the stereoselectivity in some carbonyl additions. wikipedia.org
Chelation Control: Substrates containing a nearby Lewis basic group (e.g., an α-alkoxy group) can chelate the lithium cation, leading to a more rigid transition state and directing the nucleophilic attack from a specific face, resulting in high diastereoselectivity.
The table below illustrates the expected products from the addition of (4-methoxyphenyl)lithium to representative carbonyl compounds.
| Carbonyl Reactant | (4-Methoxyphenyl)lithium | Product after Acidic Workup | Product Class |
| Acetaldehyde | 1 equivalent | 1-(4-Methoxyphenyl)ethanol | Secondary Alcohol |
| Benzophenone | 1 equivalent | (4-Methoxyphenyl)diphenylmethanol | Tertiary Alcohol |
| Cyclohexanone | 1 equivalent | 1-(4-Methoxyphenyl)cyclohexan-1-ol | Tertiary Alcohol |
This table represents the general outcome of the reaction. The stereoselectivity would depend on specific reaction conditions and the potential for chiral induction.
Carbolithiation Reactions
Carbolithiation is a powerful carbon-carbon bond-forming reaction where an organolithium reagent adds across a carbon-carbon double or triple bond. wikipedia.orgrsc.org This process generates a new, more stable organolithium species that can be trapped with an electrophile, allowing for further functionalization. rsc.orgnih.gov (4-Methoxyphenyl)lithium, as an aryllithium, can undergo such additions, particularly in intramolecular cyclization reactions where a five-membered ring is formed. wikipedia.orgresearchgate.net
The key features of carbolithiation reactions include:
Mechanism: The reaction typically proceeds via a syn-addition of the C-Li bond across the π-system. rsc.org
Thermodynamics: The reaction is driven by the formation of a more stable organolithium intermediate. For example, the addition of an aryllithium to a styrene derivative results in a more stable benzylic lithium species. rsc.org
Intramolecular vs. Intermolecular: While intermolecular carbolithiations can be challenging and may lead to polymerization, intramolecular versions are highly efficient for constructing carbocyclic and heterocyclic systems. wikipedia.orgnih.gov The lithium atom often coordinates to the remote π-bond, leading to a rigid transition state and high stereochemical control. nih.gov
Nucleophilic Ring-Opening of Cyclic Systems (e.g., Siloxanes)
The high nucleophilicity of (4-methoxyphenyl)lithium enables it to open strained or reactive cyclic systems. A notable example is the reaction with cyclic ethers like tetrahydrofuran (B95107) (THF), which is often used as a solvent. While stable at low temperatures, organolithiums can deprotonate THF at the alpha position, which is followed by a rapid reverse [3+2] cycloaddition, effectively leading to ring-opening and the formation of ethylene and a lithium enolate. nih.gov
More direct nucleophilic ring-opening can occur with other cyclic systems. For instance, organolithium reagents are known to react with cyclic siloxanes, such as hexamethylcyclotrisiloxane (D3), by cleaving a silicon-oxygen bond. This reaction is a key step in certain types of anionic ring-opening polymerizations. The attack of the (4-methoxyphenyl) carbanion on the electrophilic silicon atom results in a linear silanolate species, which can propagate further or be quenched.
Deprotonation (Metalation) Processes
Beyond its role as a nucleophile, (4-methoxyphenyl)lithium is a powerful base capable of deprotonating a wide range of substrates in a process known as metalation or lithiation. wikipedia.orgnih.gov The polar nature of the C-Li bond makes the organic moiety strongly basic, readily abstracting protons from compounds with sufficient acidity. wikipedia.org
Deprotonation of Weakly Acidic Protons (e.g., Alcohols, Amines, Hydrocarbons)
(4-Methoxyphenyl)lithium is a sufficiently strong base to deprotonate compounds that are generally considered weak acids. This reactivity is fundamental for generating other reactive anions in situ.
Alcohols and Amines: Protons on heteroatoms like oxygen and nitrogen are readily abstracted. The reaction with alcohols (R-OH) and primary/secondary amines (R-NH2, R2-NH) is a fast acid-base reaction that produces the corresponding lithium alkoxide (R-OLi) or lithium amide (R-N(H)Li, R2-NLi), respectively. nih.gov
Hydrocarbons: While alkanes are generally unreactive, hydrocarbons with activated C-H bonds can be deprotonated. This includes terminal alkynes, whose sp-hybridized C-H bond is acidic enough to be removed, forming a lithium acetylide. nih.gov Furthermore, sufficiently activated C-H bonds, such as those adjacent to an aromatic ring (benzylic position), can be metalated. researchgate.netrsc.org
The table below provides a comparative overview of the approximate pKa values of various substrates that can be deprotonated by strong organolithium bases.
| Compound Type | Example | Approximate pKa | Product after Deprotonation |
| Alcohol | Ethanol | 16 | Lithium Ethoxide |
| Amine | Diisopropylamine | 36 | Lithium Diisopropylamide (LDA) |
| Terminal Alkyne | Phenylacetylene | 25 | Lithium Phenylacetylide |
| Hydrocarbon | Toluene | 43 | Benzyllithium |
Note: (4-Methoxyphenyl)lithium, being derived from a hydrocarbon with a pKa of ~44, can effectively deprotonate substrates with a lower pKa.
Formation of Enolates
One of the most significant applications of strong, non-nucleophilic bases in organic synthesis is the formation of enolates from carbonyl compounds. wikipedia.orglibretexts.org (4-Methoxyphenyl)lithium can function as such a base, deprotonating the α-carbon of a ketone, aldehyde, or ester to generate a lithium enolate. wikipedia.orgbham.ac.uk
This acid-base reaction must be performed under specific conditions to be effective:
Strong Base: The base must be strong enough to irreversibly and completely convert the carbonyl compound into its enolate. libretexts.org
Aprotic Solvent: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C) to prevent side reactions. libretexts.orgmakingmolecules.com
Non-nucleophilic Character: While aryllithiums can act as nucleophiles, their addition to sterically hindered ketones is often slow, allowing deprotonation to occur preferentially, especially at low temperatures. However, for enolate formation, lithium amides like LDA are more commonly used due to their greater steric bulk, which minimizes competitive nucleophilic addition. libretexts.orgyoutube.com
The resulting lithium enolates are versatile nucleophilic intermediates used extensively in C-C bond formation reactions, such as alkylations and aldol condensations. wikipedia.orgmakingmolecules.com
Substitution Reactions
(4-Methoxyphenyl)lithium is a versatile reagent in substitution reactions, where it acts as a nucleophile to displace leaving groups from various substrates. Its utility extends from classic SN2-type reactions with organic halides to more complex substitutions at heteroatom centers and on organometallic complexes.
SN2-Type Nucleophilic Substitution with Halides
As a strong nucleophile, (4-methoxyphenyl)lithium can participate in SN2-type reactions with alkyl and allylic halides. wikipedia.org These reactions involve the direct displacement of a halide leaving group, leading to the formation of a new carbon-carbon bond. However, the high reactivity of organolithium reagents means that competing side reactions, such as elimination (E2) and metal-halogen exchange, can occur, particularly with more sterically hindered or reactive halides. wikipedia.orgmasterorganicchemistry.com
The choice of substrate and reaction conditions is crucial for maximizing the yield of the desired substitution product. Less sterically hindered primary alkyl halides are generally the best substrates. The reaction of phenyl-substituted allyllithiums with secondary alkyl halides has been shown to proceed via a polar pathway, consistent with an SN2 mechanism, resulting in a complete inversion of configuration at the stereocenter. rsc.org This stereospecificity is a hallmark of the SN2 mechanism. chemistrysteps.com The reactivity of the halide leaving group also plays a significant role, with the typical trend being I > Br > Cl. chemistrysteps.com
| Organolithium Reagent | Alkyl Halide | Product | Key Observation | Reference |
|---|---|---|---|---|
| 1-Phenylallyl-lithium | (S)-(+)-2-Bromobutane | (R)-4-Methyl-3-phenylhex-1-ene | Complete inversion of configuration | rsc.org |
| General (R-Li) | Alkyl Halide (R'-X) | R-R' | Competing radical reactions or metal-halogen exchange can occur | wikipedia.org |
| Benzyllithium | Alkyl Halide | Alkylated Benzene (B151609) | Demonstrates SN2 inversion | wikipedia.org |
Iterative Substitution at Heteroatom Centers (e.g., Silicon in Chlorosilanes)
(4-Methoxyphenyl)lithium is employed in the synthesis of organosilanes through nucleophilic substitution at silicon centers. A prominent example is the reaction with chlorosilanes, such as silicon tetrachloride or other substituted chlorosilanes. The stepwise replacement of chloride ions on the silicon atom by the 4-methoxyphenyl group allows for the controlled synthesis of a range of substituted silanes.
This reactivity is central to iterative synthetic strategies for creating complex oligosilanes. nih.govresearchgate.net In such methods, a methoxyphenyl-substituted silyl unit can be coupled with a chlorosilane. The methoxy group on the phenyl ring serves as a latent leaving group that can be selectively chlorinated in a subsequent step, regenerating a reactive chlorosilyl terminus for the next iteration. nih.gov This iterative process enables the construction of oligosilanes with precisely defined sequences and complex architectures, such as branched or tree-shaped molecules, which are otherwise difficult to access. nih.gov
The reaction of an aryl lithium or Grignard reagent with a tetraalkyl orthosilicate, such as tetraethyl orthosilicate (TEOS), also proceeds via nucleophilic substitution to form aryltrialkoxysilanes, which are valuable precursors in materials science. researchgate.net The complete substitution of all four chloro groups in silicon tetrachloride with (4-methoxyphenyl)lithium leads to the formation of tetrakis(4-methoxyphenyl)silane.
| Arylating Reagent | Silicon Substrate | Product Type | Synthetic Strategy | Reference |
|---|---|---|---|---|
| (4-Methoxyphenyl)lithium | Chloro(oligo)silanes | Oligosilanes | Iterative synthesis via cross-Si-Si bond formation | nih.gov |
| Aryl Grignard/Lithium Reagents | Tetraalkyl Orthosilicates (e.g., TEOS) | Aryl(trialkoxy)silanes | Nucleophilic substitution at silicon | researchgate.net |
| (4-Methoxyphenyl)lithium | Silicon Tetrachloride | Tetrakis(4-methoxyphenyl)silane | Exhaustive substitution | N/A |
Reactions with Organometallic Complexes (e.g., Aryliron Complexes)
(4-Methoxyphenyl)lithium can react with various organometallic complexes, often through a process of transmetalation or ligand exchange. While direct reactions with aryliron complexes are a plausible pathway, much of the related research focuses on using milder organometallic reagents like arylzinc or arylboron compounds in palladium-catalyzed cross-coupling reactions to synthesize aryliron complexes. nih.gov
The underlying principle involves the transfer of the aryl group from a more electropositive metal (like lithium) to a transition metal center (like iron). For instance, aryldicarbonylcyclopentadienyliron complexes, [CpFe(CO)₂Ar], are an important class of organometallics. nih.gov The synthesis of these compounds can be achieved by reacting an iron halide complex, such as [CpFe(CO)₂I], with an organometallic nucleophile. Although aryllithium reagents are highly reactive, potentially leading to side reactions, their controlled use can lead to the desired aryliron product. The reactivity of the aryl-Fe bond in the resulting complexes allows for further transformations, making them useful intermediates in organic synthesis. nih.govnih.gov
Exchange Reactions as Synthetic and Mechanistic Pathways
Exchange reactions are fundamental to the synthetic utility of (4-methoxyphenyl)lithium, serving both as a primary method for its preparation and as a route to other functionalized molecules.
Lithium-Halogen Exchange Kinetics and Thermodynamics
Lithium-halogen exchange is one of the most efficient methods for preparing aryllithium reagents, including (4-methoxyphenyl)lithium. wikipedia.orgsaylor.org This reaction involves treating an aryl halide with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium. wikipedia.org The reaction is an equilibrium process, driven by the formation of the more stable organolithium species. acs.org The exchange is thermodynamically favorable when forming an aryllithium (with the carbanionic carbon being sp²-hybridized) from an alkyllithium (sp³-hybridized). imperial.ac.uk
The kinetics of this exchange are remarkably fast, often proceeding to completion within seconds or minutes, even at very low temperatures (e.g., -78°C to -100°C). smolecule.comharvard.eduacs.org Studies using a microfluidic device for the reaction between p-bromoanisole and n-butyllithium demonstrated that a 95% yield of (4-methoxyphenyl)lithium could be achieved in under one second. acs.org The rate of exchange is highly dependent on the halogen, following the general trend: I > Br > Cl >> F. wikipedia.orgprinceton.edu For practical synthesis, aryl bromides often provide the best balance of reactivity and substrate availability. smolecule.com
The mechanism is believed to proceed through the formation of an intermediate "ate-complex," where the alkyllithium coordinates to the halogen atom of the aryl halide. wikipedia.orgharvard.eduprinceton.edu This complex then facilitates the transfer of the lithium and halogen atoms. The presence of the electron-donating methoxy group in the para position can accelerate the reaction by stabilizing the resulting aryllithium product. smolecule.com
| Aryl Halide | Alkyllithium | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| p-Bromoanisole | n-BuLi | -40 to -100 | 5 min - 2 hr | >90% | smolecule.com |
| p-Bromoanisole | n-BuLi | Room Temp (in microreactor) | < 1 sec | 95% | acs.org |
| Aryl Iodide | t-BuLi | -78 | ~5 min | Typically high | harvard.edu |
Metal-Hydrogen and Metal-Metal Exchange Reactions
Beyond lithium-halogen exchange, (4-methoxyphenyl)lithium can be involved in metal-hydrogen and metal-metal exchange reactions.
Metal-Hydrogen Exchange (Lithiation): This process, also known as lithiation or deprotonation, involves the abstraction of an acidic proton from a substrate by an organolithium reagent. While (4-methoxyphenyl)lithium itself is typically prepared via halogen-metal exchange, it can act as a base to deprotonate other molecules. More commonly, related compounds are formed through this pathway. For example, anisole (B1667542) can undergo direct lithiation using a strong base like n-butyllithium. The methoxy group acts as a directed metalation group (DMG), guiding the deprotonation to the ortho position due to coordination with the lithium cation. wikipedia.org This regioselectivity is a powerful tool in aromatic functionalization. In some cases, there can be competition between lithium-halogen exchange and metal-hydrogen exchange, with the former generally being faster. ias.ac.in
Metal-Metal Exchange (Transmetalation): This reaction involves the transfer of an organic group from one metal to another. (4-Methoxyphenyl)lithium can be used to generate other organometallic compounds by reacting it with metal halides or salts (e.g., ZnCl₂, CuI, MgBr₂). saylor.org For example, reacting (4-methoxyphenyl)lithium with zinc chloride would yield (4-methoxyphenyl)zinc species. These newly formed organometallic reagents often exhibit different and more selective reactivity profiles than the parent organolithium compound. For instance, organozinc and organocuprate reagents are generally milder and show greater functional group tolerance in cross-coupling reactions. nih.govsaylor.org
Other Specialized Reactivities
Electrophilic Amination Mediated by Transfer Agents
The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. For electron-rich aryllithium species such as (4-methoxyphenyl)lithium, electrophilic amination serves as a direct method to form valuable aniline derivatives. This process can be efficiently mediated by transfer agents, which facilitate the delivery of the "NH2" synthon.
Recent advancements have demonstrated the utility of copper-catalyzed electrophilic amination of various organolithium reagents, including (4-methoxyphenyl)lithium. nih.govnih.gov In these reactions, recoverable siloxane transfer agents are employed in conjunction with N,N-dialkyl-O-benzoylhydroxylamines as the electrophilic nitrogen source. The electron-rich nature of (4-methoxyphenyl)lithium facilitates its participation in this transformation, leading to the corresponding aminated products in good yields. nih.gov The general approach involves the transmetalation of the organolithium compound with a copper salt, followed by the reaction of the resulting organocopper species with the aminating reagent. The use of a siloxane transfer agent is advantageous as it can be readily recovered and reused, enhancing the sustainability of the process. nih.govnih.gov
The reaction of (4-methoxyphenyl)lithium under these conditions provides a direct route to 4-methoxyaniline derivatives, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The mild reaction conditions and the ability to employ a recoverable transfer agent make this a practical method for the synthesis of these compounds. nih.gov
Functionalization of White Phosphorus to Organophosphorus Compounds
White phosphorus (P4), the primary feedstock for the production of organophosphorus compounds, is a highly reactive and hazardous molecule. uni-regensburg.denih.gov Traditional methods for its functionalization often involve harsh reagents and multi-step processes. nih.gov The direct conversion of white phosphorus into valuable organophosphorus compounds using organometallic reagents like (4-methoxyphenyl)lithium represents a more atom-economical and sustainable approach. nih.govresearchgate.net
The reaction of organolithium reagents with the tetrahedral P4 molecule can lead to the cleavage of P–P bonds and the formation of new P–C bonds. researchgate.netresearchgate.netresearchgate.net This direct functionalization can provide access to a variety of organophosphorus compounds, including primary, secondary, and tertiary phosphines, which are widely used as ligands in catalysis, as well as intermediates in the synthesis of other phosphorus-containing molecules. nih.gov
While specific studies detailing the reaction of (4-methoxyphenyl)lithium with white phosphorus are not extensively documented in the reviewed literature, the general reactivity of aryllithiums suggests its potential in this transformation. The nucleophilic character of (4-methoxyphenyl)lithium would enable it to attack the P4 cage, initiating a cascade of reactions that ultimately lead to the incorporation of the 4-methoxyphenyl group into phosphorus-containing products. The reaction conditions, such as solvent and temperature, as well as the stoichiometry of the reagents, would be crucial in controlling the selectivity and yield of the desired organophosphorus compounds. researchgate.netd-nb.infotu-dresden.de
Recent breakthroughs in the direct functionalization of P4 have highlighted the use of various methodologies, including metal-mediated reactions and electrochemical approaches, to generate valuable P1 products, thereby avoiding hazardous intermediates like PCl3. d-nb.infotu-dresden.de
Proto-deboration Reactions
Proto-deboronation is a reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is often considered an undesired side reaction in metal-catalyzed cross-coupling reactions that utilize boronic acids or their esters, such as the Suzuki-Miyaura coupling. wikipedia.orgcore.ac.uk The propensity for a boronic acid or ester to undergo proto-deboronation is influenced by several factors, including the nature of the organic substituent and the reaction conditions, particularly pH. ed.ac.ukresearchgate.neted.ac.uk
While (4-methoxyphenyl)lithium is not directly a reagent for proto-deboronation, its presence in a reaction mixture containing boronic esters could indirectly influence this process. For instance, if (4-methoxyphenyl)lithium is used as a base or if residual base is present from its preparation, it could promote the base-catalyzed proto-deboronation of any boronic ester intermediates or starting materials. Understanding the factors that govern proto-deboronation is crucial for optimizing reaction conditions to minimize this unwanted side reaction and maximize the yield of the desired cross-coupled product. nih.govnih.govrsc.orgnih.govresearchgate.netbris.ac.uk
Mechanistic Investigations
Deuterium Labeling Studies for Reaction Pathway Elucidation
Deuterium labeling is a powerful technique used to trace the path of atoms and elucidate reaction mechanisms. chem-station.com By replacing a hydrogen atom with its heavier isotope, deuterium, chemists can gain insights into bond-breaking and bond-forming steps, as well as identify the involvement of specific intermediates. chem-station.combeilstein-journals.org The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, is a key piece of evidence that can be obtained from these studies. chem-station.com
In the context of reactions involving (4-methoxyphenyl)lithium, deuterium labeling can be employed in several ways. For example, quenching a reaction with deuterium oxide (D2O) at various stages can help to identify the position of the lithium atom in any organolithium intermediates. This is particularly useful in determining the regioselectivity of lithiation reactions. Furthermore, using deuterated starting materials can help to track the fate of specific hydrogen atoms throughout a reaction sequence. beilstein-journals.org
Mechanistic studies of reactions involving organolithium reagents have utilized deuterium labeling to understand complex reaction pathways, such as anionic cyclizations. acs.orgnih.gov For instance, in the study of the dearomatization of N-alkyl-N-benzyldiphenylphosphinamides, deuterium labeling, in conjunction with NMR spectroscopy, was instrumental in identifying various anionic species and unraveling the sequence of metalation and cyclization events. acs.orgnih.gov Similar methodologies could be applied to investigate the mechanisms of reactions involving (4-methoxyphenyl)lithium, providing valuable information on the nature of the transition states and the role of solvent and additives.
Application of Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable computational tool for investigating the mechanisms of chemical reactions. nih.govnih.gov DFT calculations allow for the determination of the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction energy profile. niscpr.res.inresearchgate.net This information is crucial for understanding reaction pathways, predicting reactivity, and explaining observed selectivities. researchgate.netresearchgate.net
For reactions involving (4-methoxyphenyl)lithium, DFT calculations can provide insights that are often difficult to obtain through experimental methods alone. For example, the aggregation state of organolithium reagents in solution, which significantly impacts their reactivity, can be modeled using DFT. Calculations can also be used to explore the transition state structures of key reaction steps, such as electrophilic attack or transmetalation, to understand the factors that control the stereochemical and regiochemical outcomes of a reaction. rsc.org
DFT has been successfully applied to study the mechanisms of a wide range of reactions, including cycloadditions and the interaction of molecules with metal ions. nih.govnih.gov In the context of the specialized reactivities of (4-methoxyphenyl)lithium, DFT could be used to:
Investigate the transition state of the electrophilic amination reaction to understand the role of the copper catalyst and the transfer agent.
Model the interaction of (4-methoxyphenyl)lithium with the white phosphorus cage to elucidate the mechanism of P–C bond formation.
Calculate the energy barriers for competing reaction pathways, such as desired cross-coupling versus undesired proto-deboronation, to guide the optimization of reaction conditions.
By combining experimental results with insights from DFT calculations, a more complete and nuanced understanding of the reactivity of (4-methoxyphenyl)lithium can be achieved. ufl.edu
In-Situ Real-Time Reaction Monitoring (e.g., FTIR Spectroscopy)
In-situ, real-time monitoring techniques are indispensable for the detailed study of highly reactive and transient species such as (4-methoxyphenyl)lithium. Among these methods, Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with Attenuated Total Reflectance (ATR) technology, has emerged as a powerful tool for elucidating reaction mechanisms, kinetics, and pathways without the need for offline sampling. mt.comclairet.co.uk
The use of in-situ FTIR spectrometers allows for the continuous tracking of the concentrations of reactants, intermediates, products, and by-products throughout a chemical process. mt.com This is achieved by inserting a probe directly into the reaction vessel, which provides real-time spectral data. Changes in the infrared spectrum over time can be directly correlated with changes in the functional groups present in the reaction mixture, offering a window into the chemistry as it occurs. clairet.co.uk For reactions involving (4-methoxyphenyl)lithium, this technique can provide critical insights into:
Formation Kinetics: The rate of formation of (4-methoxyphenyl)lithium from its precursor (e.g., via metal-halogen exchange or deprotonation) can be precisely measured by monitoring the disappearance of the starting material's characteristic IR bands and the appearance of bands associated with the C-Li bond or the modified aromatic ring.
Identification of Intermediates: Many organolithium reactions proceed through short-lived intermediates that are difficult to isolate or detect using conventional analytical methods. In-situ FTIR can capture the spectral signature of these transient species, providing direct evidence for proposed reaction mechanisms. mt.com
Reaction Progression and Endpoint: By monitoring the consumption of the (4-methoxyphenyl)lithium reagent and the formation of the desired product, the reaction's progress can be accurately followed. This allows for the precise determination of the reaction endpoint, preventing the formation of by-products due to over-reaction or quenching of unreacted starting materials.
Influence of Variables: The effect of changing reaction parameters such as temperature, solvent, or reactant concentration on the reaction rate and mechanism can be systematically studied in a single experiment, facilitating rapid process optimization. mt.com
Below is a table illustrating the type of data that can be obtained from in-situ FTIR monitoring of a hypothetical reaction involving (4-methoxyphenyl)lithium.
| Time (s) | Reactant A (Absorbance) | (4-Methoxyphenyl)lithium (Absorbance) | Intermediate B (Absorbance) | Product C (Absorbance) |
| 0 | 1.00 | 0.85 | 0.00 | 0.00 |
| 30 | 0.80 | 0.68 | 0.15 | 0.05 |
| 60 | 0.62 | 0.53 | 0.21 | 0.17 |
| 120 | 0.35 | 0.30 | 0.18 | 0.47 |
| 240 | 0.10 | 0.08 | 0.05 | 0.85 |
| 300 | 0.02 | 0.01 | 0.01 | 0.96 |
Analysis of Solvent Effects, Steric Hindrance, and Electronic Nature on Reaction Efficiency and Selectivity
The reactivity of (4-methoxyphenyl)lithium is not an intrinsic constant but is profoundly influenced by its immediate chemical environment. The choice of solvent, the steric bulk of the reacting partners, and the electronic properties of the substituents on both the organolithium reagent and the substrate collectively determine the outcome, efficiency, and selectivity of a given transformation.
Solvent Effects
Solvents play a critical role in organolithium chemistry, primarily by influencing the aggregation state of the reagent. smolecule.com Organolithium compounds in solution exist as aggregates (monomers, dimers, tetramers, etc.), and their reactivity is highly dependent on this state, with lower aggregation states generally being more reactive. Ethereal solvents are commonly used as they can coordinate to the lithium atom, breaking down larger aggregates into smaller, more reactive species. smolecule.com
The selection of a solvent system is a key parameter for optimizing reactions. smolecule.com For instance, diethyl ether tends to promote a mix of tetrameric and dimeric aggregates of (4-methoxyphenyl)lithium. smolecule.com Tetrahydrofuran (THF), being a more effective coordinating solvent than diethyl ether, can break down these aggregates further, often favoring dimeric and monomeric species, which enhances reactivity. wisc.edu The addition of strong donor co-solvents like N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (HMPA) can lead to the formation of highly reactive monomeric species. wisc.edu
The table below summarizes the influence of common solvents on the aggregation state and general reactivity of aryllithium compounds, including (4-methoxyphenyl)lithium.
| Solvent | Coordinating Ability | Predominant Aggregation State | General Reactivity | Stability Half-Life (Typical) |
| Heptane/Hydrocarbons | Non-coordinating | High-order aggregates | Low | Variable, often poor solubility |
| Diethyl Ether | Moderate | Tetramer / Dimer Equilibrium | Moderate | 4 to 8 hours smolecule.com |
| Tetrahydrofuran (THF) | Strong | Dimer / Monomer Equilibrium | High | Shorter than in ether |
| THF with TMEDA/HMPA | Very Strong | Monomer | Very High | Often requires low temperatures |
Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms in a molecule that may impede a chemical reaction. youtube.comyoutube.com In reactions involving (4-methoxyphenyl)lithium, steric bulk can originate from either the substrate or, hypothetically, from a modified variant of the organolithium reagent itself.
When (4-methoxyphenyl)lithium acts as a nucleophile, its ability to approach and react with an electrophilic center can be slowed or completely blocked by large, bulky groups near the reaction site on the substrate. youtube.comlibretexts.org For example, in a nucleophilic substitution reaction, a sterically crowded electrophilic carbon will react significantly slower than an unhindered one. youtube.com This effect can be exploited to achieve selectivity; (4-methoxyphenyl)lithium might react preferentially at a less sterically hindered site on a molecule that possesses multiple electrophilic centers. Conversely, the steric profile of the methoxy group on the reagent is generally considered modest and does not significantly hinder its reactions, allowing for selective functionalization even in crowded environments. smolecule.com
Electronic Nature
The electronic nature of substituents on the aromatic ring has a profound impact on the stability and reactivity of aryllithium reagents. The methoxy group (-OCH₃) at the para-position of (4-methoxyphenyl)lithium is an electron-donating group (EDG) through resonance. This has several important consequences:
Increased Nucleophilicity: The EDG increases the electron density on the carbon atom bearing the lithium, making the C-Li bond more polarized and the carbanion more nucleophilic compared to unsubstituted phenyllithium.
Enhanced Reactivity: This increased nucleophilicity leads to higher reaction rates. Comparative studies have shown that (4-methoxyphenyl)lithium can react significantly faster than phenyllithium in certain reactions, such as Kumada couplings, due to improved charge delocalization. smolecule.com
Influence on Aggregation: The electronic nature of the substituent also affects the aggregation state in solution. Studies on substituted lithium aryloxides, which share similarities with aryllithiums, have shown that electron-donating groups like methoxy favor higher aggregation states (e.g., tetramers) compared to electron-withdrawing groups like cyano, which favor dimers. nih.govrsc.org This difference in aggregation, driven by electronic effects, directly impacts the reagent's reactivity profile. nih.govrsc.org
The following table provides a comparative overview of how electronic effects modulate the properties of selected aryllithium reagents.
| Compound | Substituent | Electronic Effect | Relative Nucleophilicity | Aggregation Tendency |
| Phenyllithium | -H | Neutral | Baseline | High (Tetramer/Dimer) |
| (4-Methoxyphenyl)lithium | -OCH₃ | Electron-Donating | Higher | Higher (Favors Tetramer) nih.govrsc.org |
| (4-Cyanophenyl)lithium | -CN | Electron-Withdrawing | Lower | Lower (Favors Dimer) nih.govrsc.org |
Applications in Advanced Organic Synthesis
Synthesis of Complex Molecular Architectures
(4-Methoxyphenyl)lithium serves as a key building block in the assembly of complex molecular frameworks, finding application in the formation of intricate scaffolds and the construction of vital pharmaceutical intermediates. researchgate.net
The primary role of Lithium, (4-methoxyphenyl)- in the synthesis of complex molecules is to act as a potent nucleophile, facilitating the creation of new carbon-carbon bonds. researchgate.net Organolithium reagents, in general, are highly effective for this purpose. nih.gov The reaction of (4-methoxyphenyl)lithium with various electrophiles leads to the formation of more elaborate structures. For instance, its reaction with ketones and amides can yield substituted alcohols and ketones, respectively, thereby constructing key structural motifs.
A notable application of this reagent is in coupling reactions, where it can be joined with other aryl or alkenyl groups to form biaryl compounds. researchgate.net These structures are significant in both materials science and the pharmaceutical industry. The general mechanism involves the nucleophilic attack of the carbanion from (4-methoxyphenyl)lithium on an electrophilic carbon center.
A specific example of its use in forming intricate scaffolds is in the synthesis of highly colored benzopentalenonaphthalenones. These complex molecules are derived from the intramolecular capture of a merocyanine moiety. The synthesis involves a cascade process that includes intramolecular trapping of a cation, cyclization, tautomerization, and oxidation, showcasing how (4-methoxyphenyl)lithium can be employed in multi-step reactions to build complex polycyclic systems. purdue.edu
Below is a table summarizing the types of carbon-carbon bond-forming reactions involving Lithium, (4-methoxyphenyl)-.
| Reaction Type | Electrophile | Product Type | Significance |
| Nucleophilic Addition | Ketones/Aldehydes | Alcohols | Construction of functionalized molecules |
| Nucleophilic Acyl Substitution | Amides/Esters | Ketones | Formation of key carbonyl compounds |
| Coupling Reactions | Aryl/Alkenyl Halides | Biaryl Compounds | Building blocks for pharmaceuticals and materials |
Lithium, (4-methoxyphenyl)- has been identified as a crucial intermediate in the synthesis of various pharmaceutical compounds. researchgate.net Its role often involves introducing the 4-methoxyphenyl group into a larger molecule, which may be a key pharmacophore or a precursor to one.
One documented example is the synthesis of 4-methoxyphenyl diphenyl chloromethane. In this process, (4-methoxyphenyl)lithium is generated in situ from 4-bromoanisole (B123540) and metallic lithium. It then reacts with benzophenone to produce 4-methoxyphenyl diphenyl methanol, which is subsequently converted to the final chloromethane product. rsc.org This intermediate is valuable in the synthesis of other, more complex pharmaceutical agents.
Another application is in the synthesis of intermediates for Apixaban, a widely used anticoagulant. While the patent does not directly use (4-methoxyphenyl)lithium, it describes the synthesis of a key intermediate, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, where the 4-methoxyphenyl group is a crucial component. researchgate.net The synthesis of such complex molecules often relies on the introduction of aryl groups, a reaction for which (4-methoxyphenyl)lithium is well-suited.
The following table highlights examples of pharmaceutical intermediates synthesized using or containing the 4-methoxyphenyl moiety introduced by related synthetic methods.
| Pharmaceutical Intermediate | Precursors | Reagent Function | Reference |
| 4-methoxyphenyl diphenyl chloromethane | 4-bromoanisole, benzophenone | In situ generation of (4-methoxyphenyl)lithium for nucleophilic addition | rsc.org |
| Precursors for Apixaban | (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | Introduction of the 4-methoxyphenyl group | researchgate.net |
The general reactivity of (4-methoxyphenyl)lithium as a nucleophilic arylating agent suggests its potential utility in such syntheses for the introduction of the 4-methoxyphenyl group. However, detailed reports specifying its use in the context of a multi-step total synthesis of a natural product precursor are scarce. Researchers often have a choice of various organometallic reagents to achieve a particular transformation, and the selection of a specific reagent may depend on factors such as yield, selectivity, and compatibility with other functional groups in the molecule.
Catalysis and Precursors for Catalytic Systems
(4-Methoxyphenyl)lithium serves not only as a stoichiometric reagent but also as a precursor in the formation of catalytically active species, influencing reaction outcomes in various ways.
Enhancement of Reaction Rates and Chemo/Regio/Stereoselectivity
Organolithium compounds can be used to generate other highly reactive organometallic reagents, such as organocuprates or organozincates, through transmetallation. jk-sci.com These newly formed species often exhibit enhanced selectivity. For example, the reactivity of (4-methoxyphenyl)lithium can be attenuated by converting it to a mixed lithium-zincate, which may then participate in enantioselective 1,2-additions with greater control. The methoxy (B1213986) group on the phenyl ring can also play a directing role in certain reactions, influencing regioselectivity through coordination with other metals in a catalytic complex. Furthermore, the aggregation state of organolithium reagents, which is influenced by solvents and additives, significantly impacts their reactivity and can be modulated to control reaction rates and selectivity. fishersci.fr
Participation in Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for creating carbon-carbon bonds. advancedsciencenews.com While organolithium reagents are highly effective nucleophiles, their extreme reactivity has historically limited their use in these reactions, often leading to unwanted side reactions. advancedsciencenews.com Traditionally, they are converted into less reactive organometallic partners, such as organoboronates for Suzuki couplings. advancedsciencenews.com
However, recent advancements have led to the development of specialized palladium-phosphine catalyst systems that enable the direct cross-coupling of highly reactive organolithium compounds with aryl and alkenyl halides under mild conditions. advancedsciencenews.comresearchgate.net These methods allow for the stereoselective and efficient preparation of a wide variety of substituted alkenes and biaryl compounds. researchgate.net (4-Methoxyphenyl)lithium can be employed in these protocols to couple with various organic halides, providing a direct route to 4-methoxy-substituted biaryls and other complex molecules that are important in pharmaceuticals and materials science. smolecule.comnih.gov This direct approach avoids intermediate steps, reducing waste and improving atom economy. advancedsciencenews.com
| Catalyst System | Coupling Partners | Product Type | Key Advantage |
| Pd2(dba)3/XPhos | Alkenyllithium + Aryl Halide | Substituted Alkenes | High stereoselectivity under mild conditions researchgate.net |
| Phosphine-Palladium Catalyst | Organolithium + Aryl Chloride | Biaryl Compounds | Overcomes high reactivity of organolithiums, suppresses side reactions advancedsciencenews.com |
Facilitation of Solvent-Free Organic Transformations
The push towards "green chemistry" has spurred interest in solvent-free reaction conditions to reduce environmental impact and simplify purification processes. mdpi.com While organolithium reactions are traditionally conducted in organic solvents, emerging techniques like mechanochemistry offer a viable alternative. eurekalert.org Using a ball mill, organolithium reagents can be generated from lithium metal and an organohalide without any solvent. eurekalert.org
This solvent-free approach significantly simplifies the synthesis of organolithium reagents, making it more efficient and scalable. eurekalert.org For example, a reaction between 1-bromobutane and lithium in a ball mill can achieve 77% conversion to n-butyllithium in just 5 minutes. eurekalert.org This methodology could be applied to generate (4-methoxyphenyl)lithium from 4-bromoanisole and lithium metal. The in-situ generated reagent can then be used for subsequent transformations in the same vessel, paving the way for more sustainable synthetic processes in the production of fine chemicals and pharmaceuticals. eurekalert.orgresearchgate.net
Exploration in Materials Science Research
Development of Materials with Tailored Electronic Properties
(4-Methoxyphenyl)lithium is a valuable building block in materials science for the synthesis of organic materials with specific electronic and photophysical properties. The 4-methoxyphenyl moiety, being an electron-donating group, can be incorporated into larger conjugated systems to tune their electronic characteristics.
This reagent can be used as an initiator for anionic polymerization or as a nucleophile to introduce the 4-methoxyphenyl group onto polymer backbones or into small molecules destined for materials applications. wikipedia.org For instance, it can be used in the synthesis of novel dyes or components for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. lookchem.com The electronic properties of materials like transition metal dichalcogenides (TMDs) can be modified by introducing organic functional groups, and reagents like (4-methoxyphenyl)lithium provide a direct method for such functionalization. utdallas.edu By strategically placing electron-donating groups, researchers can alter the energy levels of molecular orbitals (HOMO/LUMO), influencing properties like conductivity, light absorption, and emission wavelengths.
Investigations into Conductive Polymers
While direct, extensive research specifically detailing the use of (4-methoxyphenyl)lithium in the synthesis of conductive polymers is not widely documented in publicly available literature, its potential role can be inferred from the general principles of conductive polymer synthesis. Conductive polymers, such as poly(p-phenylene vinylene) (PPV), are often synthesized through precursor routes or condensation polymerizations. tcichemicals.comacs.org Organolithium reagents can, in some instances, act as initiators or key reagents in these synthetic pathways.
The synthesis of PPV and its derivatives can be achieved through various methods, including the Wittig-type coupling and Heck coupling routes. tcichemicals.com Although not explicitly stated for (4-methoxyphenyl)lithium, organolithium compounds are crucial for generating the ylides necessary for Wittig reactions. Given its nature as a strong base and nucleophile, it is plausible that (4-methoxyphenyl)lithium could be employed to deprotonate phosphonium salts, thereby generating the reactive ylide species required for the polymerization of dialdehydes to form PPV. The methoxy group on the phenyl ring could also influence the electronic properties and, consequently, the conductivity of the resulting polymer if incorporated into the polymer backbone or as an end-group.
Contributions to Photonic Device Componentry (e.g., LEDs, Solar Cells)
The application of (4-methoxyphenyl)lithium in the fabrication of components for photonic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) is an area of emerging interest, though direct and widespread reports are limited. The synthesis of organic materials for these devices often involves complex, multi-step organic reactions where organometallic reagents play a crucial role.
In the context of OLEDs, the synthesis of emissive and charge-transport materials frequently relies on cross-coupling reactions to build conjugated molecular structures. semanticscholar.org As a potent nucleophile, (4-methoxyphenyl)lithium could be utilized in the synthesis of precursors for these materials. For instance, it could be used to introduce the 4-methoxyphenyl group into a larger molecular framework, a common moiety in materials designed for OLED applications due to its electron-donating nature which can influence the HOMO-LUMO energy levels and thus the emission color and efficiency of the device.
Similarly, in the field of organic solar cells, the development of novel donor and acceptor materials is critical for improving power conversion efficiencies. The synthesis of these complex organic molecules often involves the formation of carbon-carbon bonds, a reaction where (4-methoxyphenyl)lithium can be a valuable tool. libretexts.org While specific examples are not prevalent in the literature, the fundamental reactivity of this organolithium reagent suggests its potential utility in the construction of the intricate molecular architectures required for efficient charge separation and transport in OSCs.
Applications in Polymer Chemistry
(4-Methoxyphenyl)lithium serves as a versatile tool in polymer chemistry, particularly in the realm of anionic polymerization, where it can be used to initiate the polymerization of various monomers, leading to polymers with well-defined structures and functionalities.
Initiation of Anionic Polymerization Reactions
Organolithium compounds are widely recognized as efficient initiators for the anionic polymerization of a variety of monomers, including styrenes, dienes, and methacrylates. wikipedia.orgnih.gov (4-Methoxyphenyl)lithium, with its reactive carbon-lithium bond, can initiate the polymerization of such monomers by adding to the double bond, creating a new carbanionic species that then propagates by adding to further monomer units.
The rate and control of the polymerization can be influenced by the nature of the organolithium initiator. The presence of the electron-donating methoxy group in (4-methoxyphenyl)lithium can affect its aggregation state and reactivity, which in turn can influence the kinetics of the polymerization and the microstructure of the resulting polymer. For instance, in the polymerization of dienes, the choice of initiator and solvent can significantly impact the ratio of 1,2- versus 1,4-addition, thereby determining the properties of the final elastomeric material. datapdf.comresearchgate.net
Synthesis of Functionalized Monomers
Beyond its role as an initiator, (4-methoxyphenyl)lithium can also be employed in the synthesis of functionalized monomers. Its strong basicity allows it to deprotonate a variety of organic substrates, creating a nucleophilic center that can then be reacted with an electrophile to introduce a new functional group. This strategy can be used to prepare monomers with specific functionalities that can later be incorporated into polymers to tailor their properties.
For example, a substrate could be metalated with (4-methoxyphenyl)lithium, followed by reaction with a species containing a polymerizable group, such as a vinyl or acryloyl moiety. This would result in a new monomer that carries the 4-methoxyphenyl group, which could impart specific optical or electronic properties to the final polymer.
Preparation of Block Copolymers and Specialty Polymers
The "living" nature of many anionic polymerizations initiated by organolithium compounds allows for the synthesis of well-defined block copolymers. datapdf.comorganic-chemistry.org After the polymerization of a first monomer is complete, a second monomer can be added to the living polymer chains, resulting in the formation of a block copolymer.
(4-Methoxyphenyl)lithium can be used to initiate the polymerization of the first block. The resulting living polymer, with a (4-methoxyphenyl)-terminated chain, can then initiate the polymerization of a second monomer to create a diblock copolymer. This methodology allows for precise control over the molecular weight and composition of the resulting block copolymer. For example, the synthesis of poly(styrene)-b-poly(methyl methacrylate) is a classic example of a block copolymer prepared by living anionic polymerization, where an organolithium initiator is used to polymerize styrene first, followed by the addition of methyl methacrylate. datapdf.comorganic-chemistry.org
End-Group Modification of Polymeric Materials
The living nature of anionic polymerization also provides a powerful tool for the precise modification of polymer chain ends. The carbanionic chain end of a living polymer can be reacted with a variety of electrophiles to introduce a specific functional group at the terminus of the polymer chain.
If (4-methoxyphenyl)lithium is used as the initiator, the resulting polymer will have a 4-methoxyphenyl group at the alpha-end of the chain. The living omega-end can then be terminated with a desired functional group by quenching the polymerization with a suitable electrophile. This allows for the synthesis of telechelic polymers or macromonomers with a 4-methoxyphenyl head group and another functional group at the tail. acs.org Such end-functionalized polymers are valuable as building blocks for more complex macromolecular architectures, such as graft copolymers and polymer networks.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations
Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of molecules at an atomic level.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction mechanisms. For a compound like (4-methoxyphenyl)lithium, DFT calculations would be employed to map out the potential energy surfaces of its reactions, such as ortho-lithiation or nucleophilic addition. This involves optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them.
By calculating the energy of these stationary points, activation energy barriers can be determined, providing quantitative insights into reaction rates and selectivity. For instance, in the study of intramolecular carbolithiation of olefinic aryllithiums, DFT calculations have been used to suggest that the solvent's primary role is to influence the aggregation state of the aryllithium intermediates rather than directly activating the reactive species themselves. Such studies often use functionals like B3LYP in combination with appropriate basis sets to achieve a balance of accuracy and computational cost.
Table 1: Representative DFT Functionals and Basis Sets for Organolithium Studies
| Computational Method | Typical Application |
|---|---|
| B3LYP/6-31G(d) | Geometry optimization and frequency calculations of organolithium aggregates. |
| M06/6-311+G(d,p) | Calculation of reaction energies and transition states, offering improved accuracy for main group elements. |
| ωB97X-D/def2-TZVP | Studies involving non-covalent interactions, important for solvation and aggregation phenomena. |
This table is illustrative of methods commonly used in the field and does not represent specific calculations on (4-methoxyphenyl)lithium.
The nature of the carbon-lithium (C-Li) bond is a subject of continuous academic interest, exhibiting both covalent and ionic characteristics. Computational models are essential for probing this bond. Analyses such as the Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated wave function of (4-methoxyphenyl)lithium to quantify the charge distribution and the degree of covalency.
These methods would allow for a detailed examination of how the electron-donating 4-methoxy group influences the electronic structure of the C-Li bond compared to unsubstituted phenyllithium (B1222949). The methoxy (B1213986) group is expected to increase electron density on the aromatic ring, which in turn would affect the polarity and reactivity of the C-Li bond. Calculations would also reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the compound's reactivity as a nucleophile.
Simulations of Aggregation Behavior and Dynamic Processes
Organolithium compounds rarely exist as simple monomers in solution. They form a variety of aggregates (dimers, tetramers, etc.), and their structure is highly dependent on the solvent and any present additives.
Computational methods can predict the relative stability of different aggregate structures. By calculating the free energies of various solvated monomers, dimers, tetramers, and mixed aggregates of (4-methoxyphenyl)lithium, it is possible to predict the predominant species in a given solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Such calculations have shown that for many organolithium compounds, higher aggregates are common in nonpolar solvents, while monomers and dimers are more prevalent in polar, coordinating solvents mdpi.com. The steric bulk and electronic properties of the aryl substituent play a crucial role in determining the favored aggregation state. The methoxy group in (4-methoxyphenyl)lithium could potentially coordinate to lithium centers, influencing the structure and stability of the aggregates.
Table 2: Factors Influencing Organolithium Aggregation State
| Factor | Influence on Aggregation |
|---|---|
| Solvent Polarity | Polar solvents (e.g., THF) tend to break up larger aggregates into smaller, more reactive species. |
| Steric Hindrance | Bulky substituents on the aryl ring can disfavor the formation of larger, more compact aggregates. |
| Temperature | Lower temperatures often favor the formation of more ordered, higher aggregates. |
| Additives | Lewis bases like TMEDA or HMPA can coordinate to lithium and alter the aggregation equilibrium. |
While quantum mechanical calculations provide static pictures of molecules, molecular dynamics (MD) simulations allow for the study of their behavior over time. MD simulations, often employing combined Quantum Mechanics/Molecular Mechanics (QM/MM) force fields, can model the dynamic equilibrium between different aggregate forms of (4-methoxyphenyl)lithium in solution researchgate.net. These simulations can track the exchange of lithium ions and organic moieties between aggregates and the surrounding solvent molecules.
Furthermore, MD can provide insights into the structure of the solvation shell around the aggregates, revealing how solvent molecules coordinate to the lithium atoms. This dynamic view is crucial for understanding the reactivity of organolithium reagents, as the deaggregation process is often a prerequisite for reaction. For example, simulations can elucidate the mechanism by which coordinating solvents displace intramolecular interactions within an aggregate, thereby increasing its reactivity.
Advanced Spectroscopic and Analytical Techniques for Research on 4 Methoxyphenyl Lithium
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for determining molecular structure and dynamics. nih.gov For organolithium compounds like (4-Methoxyphenyl)lithium, multinuclear NMR techniques are essential for a comprehensive understanding of their behavior in solution, where they often exist as equilibria of various aggregated and solvated species. scielo.brresearchgate.net
High-Field ¹H NMR for Detailed Structural Assignment and Reaction Monitoring
High-field Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial information about the electronic environment of the hydrogen atoms within (4-Methoxyphenyl)lithium. The aromatic region of the spectrum is of particular interest. Due to the substitution pattern, the aromatic protons typically present as an AA'BB' spin system, which can be analyzed to confirm the substitution pattern and gain insight into the electronic effects of the lithium and methoxy (B1213986) groups.
Furthermore, ¹H NMR is an invaluable tool for real-time reaction monitoring. researchgate.netnih.gov The formation of (4-Methoxyphenyl)lithium, for instance via the reaction of an aryl halide with an alkyllithium reagent, can be followed by observing the disappearance of signals corresponding to the starting materials and the concurrent emergence of peaks characteristic of the product. nih.gov This allows for the study of reaction kinetics and the detection of transient intermediates. nih.gov
Table 1: Representative ¹H NMR Data for (4-Methoxyphenyl)lithium in THF-d₈ This data is representative and intended for illustrative purposes.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2, H6 (ortho to Li) | ~7.8 - 8.2 | d (doublet) | ~8-9 |
| H3, H5 (meta to Li) | ~6.8 - 7.0 | d (doublet) | ~8-9 |
| -OCH₃ | ~3.7 - 3.8 | s (singlet) | N/A |
¹³C NMR for Probing Carbon Environments and C-Li Bond Characterization
Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. oregonstate.edu A key feature in the ¹³C NMR spectrum of (4-Methoxyphenyl)lithium is the signal for the ipso-carbon (C1), the carbon atom directly bonded to lithium. This signal is typically found at a very low field (highly deshielded) compared to other aromatic carbons, which is characteristic of aryllithium compounds. wisc.edu
The chemical shift and line width of the ipso-carbon signal are sensitive to the nature of the carbon-lithium bond and the aggregation state. wisc.edu Broadening of this peak is common due to scalar coupling and fast quadrupolar relaxation of the lithium nucleus (⁷Li, I=3/2). Analysis of the chemical shifts of all carbons in the aromatic ring reveals the electronic perturbation caused by the electropositive lithium atom. nih.gov
Table 2: Representative ¹³C NMR Data for (4-Methoxyphenyl)lithium in THF-d₈ This data is representative and based on typical values for aryllithium compounds. oregonstate.eduwisc.edu
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C1 (ipso-C) | ~185 - 195 | Broad signal, highly deshielded due to C-Li bond. |
| C4 (-OCH₃) | ~160 - 165 | Quaternary carbon. |
| C2, C6 | ~140 - 145 | - |
| C3, C5 | ~112 - 118 | - |
| -OCH₃ | ~55 - 56 | Typical for a methoxy group on an aromatic ring. |
⁷Li NMR for Direct Lithium Species Identification and Coordination Studies
Lithium-7 NMR is a highly effective technique for directly probing the lithium nucleus and its immediate environment. aiinmr.com Since organolithium compounds often exist as aggregates (e.g., monomers, dimers, tetramers) in solution, ⁷Li NMR can often resolve distinct signals for each species present in equilibrium. researchgate.net The chemical shift in ⁷Li NMR is sensitive to the coordination number and geometry of the lithium atom, as well as the nature of the solvent molecules or ligands coordinated to it. acs.orgrsc.org
Furthermore, the quadrupolar nature of the ⁷Li nucleus (I = 3/2) provides additional structural information. The interaction of the nuclear quadrupole moment with the local electric field gradient (EFG) influences the signal's line width. goettingen-research-online.de In a highly symmetric environment (e.g., a tetrahedrally coordinated lithium), the EFG is small, resulting in a sharp signal. Conversely, a less symmetric environment leads to a larger EFG and a broader signal. goettingen-research-online.denih.gov
Table 3: Hypothetical ⁷Li NMR Chemical Shifts for (4-Methoxyphenyl)lithium Species Illustrative values based on general principles of organolithium NMR. researchgate.net
| Species | Hypothetical Chemical Shift (δ, ppm) | Expected Line Width |
|---|---|---|
| Monomer (Solvated) | ~1.5 - 2.5 | Relatively narrow |
| Dimer (Solvated) | ~0.5 - 1.5 | Broader |
| Tetramer (Solvated) | ~ -0.5 - 0.5 | Broad |
Diffusion-Ordered NMR Spectroscopy (DOSY) for Determining Molecular Size and Aggregation States in Solution
Diffusion-Ordered NMR Spectroscopy (DOSY) is a non-invasive technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. nih.gov This method is exceptionally well-suited for studying the aggregation of organolithium compounds. researchgate.net According to the Stokes-Einstein equation, larger molecules diffuse more slowly in solution than smaller ones. nih.gov
A DOSY experiment on a solution of (4-Methoxyphenyl)lithium can distinguish between monomers, dimers, and higher-order aggregates, as each will have a distinct diffusion coefficient. rsc.org By correlating these diffusion coefficients with those of internal standards of known molecular weight, it is possible to estimate the size and, therefore, the aggregation number of each species present. nih.govnih.gov
Table 4: Representative DOSY Data for (4-Methoxyphenyl)lithium Aggregates in Solution This data is representative and illustrates the principle of the DOSY experiment.
| Aggregate Species | Relative Size | Expected Diffusion Coefficient (D, m²/s) |
|---|---|---|
| Monomer | Smallest | Fastest (e.g., 1.0 x 10⁻⁹) |
| Dimer | Intermediate | Intermediate (e.g., 0.7 x 10⁻⁹) |
| Tetramer | Largest | Slowest (e.g., 0.5 x 10⁻⁹) |
Hetero-nuclear J Coupling Experiments (e.g., ¹³C-⁶Li) for Direct Assessment of Li-C Interactions and Coordination Numbers
Direct observation of scalar (J) coupling between carbon and lithium provides unequivocal evidence of the C-Li bond and offers precise information about the aggregation state. scielo.br However, the large quadrupole moment of the abundant ⁷Li isotope typically leads to rapid relaxation, which averages out the coupling and results in broad signals. scielo.br To overcome this, researchers often use samples isotopically enriched with ⁶Li (I=1), which has a much smaller quadrupole moment.
In a ⁶Li-enriched sample, the ¹³C signal of the ipso-carbon (C1) will be split by the neighboring ⁶Li nuclei. The multiplicity of the signal follows the 2nI+1 rule, where 'n' is the number of equivalent lithium nuclei and I=1 for ⁶Li.
A carbon bonded to one ⁶Li will appear as a 1:1:1 triplet.
A carbon in a dimeric structure, equally coupled to two ⁶Li nuclei, will appear as a 1:2:3:2:1 quintet. The magnitude of the one-bond coupling constant, ¹J(¹³C, ⁶Li), also provides insight into the C-Li bond character and geometry. scielo.br
Table 5: Expected ¹³C Signal Multiplicities for the Ipso-Carbon in ⁶Li-Labeled (4-Methoxyphenyl)lithium Based on the 2nI+1 rule for I=1. scielo.br
| Structure | Number of Coupled ⁶Li (n) | Expected Multiplicity | Relative Intensity |
|---|---|---|---|
| Monomer | 1 | Triplet | 1:1:1 |
| Dimer | 2 | Quintet | 1:2:3:2:1 |
| Cubane Tetramer | 3 | Septet | 1:3:6:7:6:3:1 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and probing the structure of molecules. In the context of (4-methoxyphenyl)lithium research, it provides valuable insights into the compound's vibrational properties and allows for real-time monitoring of its chemical transformations.
The IR spectrum of (4-methoxyphenyl)lithium is characterized by vibrational modes associated with its constituent functional groups: the methoxy group (-OCH₃), the aromatic ring, and the carbon-lithium (C-Li) bond. While a direct spectrum of the isolated compound is challenging to obtain due to its reactivity, theoretical calculations and comparisons with related compounds allow for the assignment of characteristic absorption bands. openaccesspub.orgnih.gov
The key vibrational modes for (4-methoxyphenyl)lithium include:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl group in the methoxy functionality gives rise to symmetric and asymmetric stretching vibrations, usually observed between 2950 and 2850 cm⁻¹.
Aromatic C=C Stretching: The vibrations of the benzene (B151609) ring skeleton are found in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.
C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) results in a strong, characteristic asymmetric stretching band, typically located in the 1275-1200 cm⁻¹ range, and a symmetric stretching band near 1075-1020 cm⁻¹. researchgate.net
C-Li Bond Influence: The highly polar C-Li bond significantly influences the electron distribution within the aromatic ring. This perturbation can cause shifts in the characteristic vibrational frequencies of the aromatic ring compared to its precursor, 4-bromoanisole (B123540) or anisole (B1667542). The direct observation of a C-Li stretching frequency is difficult as it occurs at very low wavenumbers (typically below 600 cm⁻¹), a region often inaccessible with standard mid-IR spectrometers. nih.gov
Table 1: Characteristic Infrared Absorption Frequencies for (4-Methoxyphenyl)lithium
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (-OCH₃) | Asymmetric & Symmetric Stretching | 2950 - 2850 |
| Aromatic C=C | Ring Stretching | 1600 - 1450 |
| Aryl Ether (Ar-O-C) | Asymmetric Stretching | 1275 - 1200 |
| Aryl Ether (C-O-Ar) | Symmetric Stretching | 1075 - 1020 |
| Aromatic C-H | Out-of-Plane Bending | 900 - 675 |
Organolithium reactions are often fast, exothermic, and conducted at low temperatures, making traditional offline sampling and analysis challenging and potentially inaccurate. mt.com In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, overcomes these limitations. youtube.com This technique allows for the continuous collection of IR spectra from the reaction mixture in real-time. thermofisher.commt.com
By monitoring the change in absorbance of specific IR bands over time, researchers can:
Track Reactant Consumption and Product Formation: The disappearance of reactant peaks (e.g., the C-Br stretch of an aryl bromide precursor) and the appearance of product peaks can be quantified to generate concentration profiles. youtube.com
Determine Reaction Kinetics: The rate of change in concentration provides direct information about the reaction kinetics, helping to determine reaction order, rate constants, and activation energies. youtube.com
Identify and Characterize Reactive Intermediates: Transient species that exist for only a short duration may be detected. For example, in a metalation reaction, the formation of the (4-methoxyphenyl)lithium itself can be monitored before it reacts further. youtube.com The formation of complex aggregates between the organolithium reagent and other species in solution can also be observed through shifts in characteristic vibrational bands. acs.orgosti.gov
This real-time data is crucial for understanding reaction mechanisms and optimizing process conditions for safety and efficiency. chemrxiv.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the identity of reaction products, determining precise molecular formulas, and investigating the aggregation behavior of organolithium compounds.
In a typical workflow, a reaction involving (4-methoxyphenyl)lithium is quenched (e.g., with water or an electrophile), and the resulting organic products are extracted. This mixture is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the volatile components of the mixture based on their boiling points and interactions with the stationary phase. mdpi.com Each separated component then enters the mass spectrometer, which fragments the molecules and detects the resulting ions, generating a unique mass spectrum that acts as a molecular fingerprint. thermofisher.com
GC-MS is routinely used to:
Identify Reaction Products: By comparing the obtained mass spectra with established libraries (e.g., NIST), the chemical structures of the main products, by-products, and unreacted starting materials can be identified. mdpi.comresearchgate.net For instance, after quenching a reaction of (4-methoxyphenyl)lithium with an electrophile like benzaldehyde, GC-MS would be used to identify the expected alcohol product.
Determine Reaction Conversion and Yield: By integrating the peak areas in the chromatogram and often using an internal standard, the relative quantities of each component can be determined. This allows for the calculation of the conversion of the starting material and the yield of the desired product. rug.nl
Table 2: Hypothetical GC-MS Data for a Quenched Reaction Mixture
| Retention Time (min) | Compound Identified | Key Mass Fragments (m/z) | Relative Area (%) |
| 5.8 | Anisole (from quenching unreacted (4-methoxyphenyl)lithium) | 108, 93, 78, 65 | 15 |
| 8.2 | 4-Bromoanisole (unreacted starting material) | 188, 186, 173, 171, 107, 77 | 5 |
| 15.4 | 4,4'-Dimethoxybiphenyl (side product) | 214, 199, 171, 128 | 10 |
| 19.1 | Desired Product (e.g., from reaction with an electrophile) | Varies with product structure | 70 |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). longdom.org This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules that may have the same nominal mass. measurlabs.comlongdom.org
For (4-methoxyphenyl)lithium (C₇H₇LiO), the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. An HRMS measurement of a derivative of this compound would aim to find an experimental mass that matches this theoretical value very closely, thereby confirming its molecular formula. measurlabs.comspringernature.com
Table 3: Precise Molecular Formula Determination using HRMS
| Property | Value |
| Molecular Formula | C₇H₇LiO |
| Theoretical Exact Mass | 114.06569 Da nih.gov |
| Hypothetical HRMS Measured Mass | 114.06551 Da |
| Mass Error | -1.6 ppm |
| Conclusion | The measured mass is consistent with the proposed molecular formula. |
A fundamental characteristic of organolithium compounds is their tendency to form oligomeric aggregates, such as dimers, tetramers, and hexamers, in both solution and the solid state. nih.govdntb.gov.ua Mass spectrometry has been instrumental in demonstrating that these oligomeric structures can persist in the vapor phase. libretexts.orgresearchgate.netresearchgate.net
When a solution of (4-methoxyphenyl)lithium is introduced into a mass spectrometer using a suitable ionization technique (e.g., electrospray ionization or chemical ionization), ions corresponding to these aggregates can be detected. nih.gov The detected species are often not the neutral oligomer itself, but rather an ion formed by the loss or gain of a monomer unit or other small fragments. For example, for a tetrameric aggregate, [(C₇H₇O)₄Li₄], an ion such as [(C₇H₇O)₃Li₄]⁺ might be observed. libretexts.org The analysis of the m/z values of these high-mass ions provides direct evidence for the degree of aggregation.
Table 4: Expected m/z for Cationic Fragments of (4-Methoxyphenyl)lithium Oligomers
| Oligomeric State (n) | Neutral Formula [(RLi)n] | Commonly Observed Cationic Fragment | Theoretical m/z |
| Dimer (n=2) | (C₇H₇LiO)₂ | [R₂Li₃]⁺ | 241.16 |
| Tetramer (n=4) | (C₇H₇LiO)₄ | [R₃Li₄]⁺ | 469.26 |
| Hexamer (n=6) | (C₇H₇LiO)₆ | [R₅Li₆]⁺ | 697.36 |
| *R represents the (4-methoxyphenyl) group, C₇H₇O. Masses are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷Li). |
X-ray Crystallography for Precise Solid-State Structure Determination of Aggregates and Complexes
X-ray crystallography stands as the most definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. For organolithium compounds like (4-methoxyphenyl)lithium, this technique provides unparalleled insight into the complex aggregated and solvated structures that are fundamental to their reactivity and solution-state behavior. The electron-deficient nature of lithium promotes the formation of multicenter bonds, leading to a rich structural chemistry of aggregates (oligomers) and complexes with solvent molecules or other ligands. wikipedia.org
In the context of (4-methoxyphenyl)lithium, X-ray crystallography can reveal:
The nature of aggregation: Whether the compound exists as a monomer, dimer, tetramer, hexamer, or higher-order aggregate in the solid state. The specific aggregation state is influenced by factors such as the steric bulk of the organic group and the presence of coordinating solvents. libretexts.org
The coordination environment of the lithium atoms: The number and type of atoms bonded to each lithium center, including carbon atoms from the aryl rings and heteroatoms (typically oxygen or nitrogen) from solvent molecules like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF).
The influence of solvent molecules: How solvent molecules are incorporated into the aggregate structure, which can significantly impact the solubility and reactivity of the organolithium reagent.
Table 1: Illustrative Crystallographic Data for Selected Organolithium Aggregates
| Compound/Complex | Aggregation State | Solvent/Ligand | Key Structural Features |
| [PhLi·Et₂O]₄ | Tetramer | Diethyl ether | Distorted cubane-like Li₄C₄ core |
| [PhLi·THF]₄ | Tetramer | Tetrahydrofuran | Li₄C₄ core with THF coordinated to Li |
| [PhLi·TMEDA]₂ | Dimer | TMEDA | Planar Li₂C₂ ring with bidentate TMEDA |
| PhLi·PMDTA | Monomer | PMDTA | Monomeric with tridentate PMDTA |
This table is illustrative and based on known structures of phenyllithium (B1222949) (PhLi) to demonstrate the types of aggregates that can be characterized by X-ray crystallography.
Other Advanced Analytical Methods
Beyond X-ray crystallography, a suite of other advanced analytical techniques is crucial for a comprehensive understanding of (4-methoxyphenyl)lithium, particularly its behavior in solution where many chemical reactions occur.
Cryoscopic Methods for Solution-Phase Aggregation Number Determination
Cryoscopy is a classical colligative property-based technique used to determine the molar mass of a solute in a given solvent, which in turn can reveal the extent of aggregation. The method relies on the principle of freezing-point depression, where the decrease in the freezing point of a solvent is directly proportional to the molal concentration of the solute particles.
The procedure involves accurately measuring the freezing point of the pure solvent and then the freezing point of a solution containing a known concentration of the organolithium compound. The aggregation number (n) can be calculated using the following relationship:
n = (Kf × m) / ΔTf
where:
Kf is the cryoscopic constant of the solvent.
m is the molal concentration of the organolithium compound (calculated as if it were monomeric).
ΔTf is the observed freezing-point depression.
For a compound like (4-methoxyphenyl)lithium, cryoscopy can provide an average aggregation number in a specific non-polar solvent like benzene or cyclohexane. acs.org This technique is particularly valuable because the aggregation state of organolithium reagents can differ significantly between the solid state and solution, and can also be concentration-dependent. Historically, cryoscopy was one of the primary methods for establishing the tetrameric and hexameric nature of butyllithiums in hydrocarbon solvents. libretexts.orgacs.org
While modern spectroscopic techniques like NMR are now more commonly used for studying aggregation in solution due to their greater sensitivity and the detailed structural information they can provide, cryoscopy remains a fundamental and direct method for determining the average degree of association of species in solution.
X-ray Absorption Spectroscopy (XAS) for Metal Center Geometry and Electronic State Characterization
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. For (4-methoxyphenyl)lithium, XAS at the Li K-edge can be used to probe the environment of the lithium atoms within the aggregate structure. nih.govresearchgate.net
XAS measures the absorption of X-rays as a function of energy around an absorption edge of a specific element. The resulting spectrum is typically divided into two regions:
X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and the coordination geometry of the absorbing atom. The features in the XANES spectrum arise from the excitation of a core electron to unoccupied electronic states. For (4-methoxyphenyl)lithium, the Li K-edge XANES can provide insights into the formal oxidation state of lithium and the symmetry of its coordination environment (e.g., tetrahedral or distorted geometries). nih.gov
Extended X-ray Absorption Fine Structure (EXAFS): This region, extending several hundred electron volts above the edge, contains information about the local atomic environment of the absorbing atom. The oscillations in the EXAFS spectrum are caused by the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS data can yield information about the number, type, and distance of the nearest-neighbor atoms to the lithium center. This could, in principle, determine Li-C and Li-O (from solvent) bond distances within the aggregate.
XAS is particularly advantageous because it does not require crystalline samples and can be applied to materials in various states, including solutions and amorphous solids. nih.gov This makes it a valuable tool for studying the structure of organolithium aggregates under conditions that may be more representative of actual reaction environments. While its application to routine organolithium synthesis is not widespread, it offers a unique window into the electronic and local structure of the lithium centers that complements the information obtained from crystallography and NMR.
Future Research Directions and Unexplored Reactivities
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of aryllithium compounds, while effective, often involves cryogenic temperatures and highly reactive reagents, prompting a search for more sustainable and practical alternatives.
The development of synthetic methods that are more environmentally benign is a significant focus in modern chemistry. For the synthesis of compounds traditionally made using (4-methoxyphenyl)lithium, research is moving towards catalytic processes that avoid the stoichiometric use of lithium metal or potent organolithium bases. One promising avenue is the use of transition-metal catalysis, which can facilitate reactions under milder conditions and with greater atom economy. For instance, novel methods for synthesizing complex molecules are being developed that employ natural deep eutectic solvents and microwave irradiation, significantly reducing the reliance on volatile organic solvents and harsh conditions. mdpi.com These approaches align with the principles of green chemistry by minimizing waste and energy consumption.
While organolithium compounds are prevalent, there is growing interest in the chemistry of other organo-alkali metal compounds, particularly organosodium reagents. wikipedia.org The application of organosodium compounds in chemistry has historically been limited compared to their lithium counterparts, which are more readily available and often exhibit more convenient reactivity. wikipedia.org However, recent advancements have demonstrated their utility. For example, organosodium reagents can be effectively used in manganese-mediated C–H sulfonylation reactions and in palladium-catalyzed cross-coupling of aryl chlorides or bromides. rsc.org The chemistry of heavier alkali metals like potassium is also being explored, with evidence suggesting that organopotassium compounds can be formed and utilized in reactions such as the isomerization of alkenes. wikipedia.org The distinct reactivity profiles of these heavier alkali metal organics, stemming from the increased polarity of the carbon-metal bond, offer potential for novel synthetic transformations that may not be achievable with (4-methoxyphenyl)lithium. wikipedia.org
Table 1: Comparison of Organo-Alkali Metal Reagents
| Property | Organolithium | Organosodium | Organopotassium |
|---|---|---|---|
| C-M Bond Polarity | Lower | Higher | Higher |
| Reactivity | Generally high | Often higher, more basic | Very high, often pyrophoric |
| Solubility | Good in ethers and hydrocarbons | Often polymeric and poorly soluble | Often polymeric and poorly soluble |
| Common Applications | Nucleophilic addition, metalation | Strong base, cross-coupling | Strong base, metalation |
A paradigm shift in synthetic chemistry involves moving away from pre-functionalized starting materials (like aryl halides needed to make organolithiums) towards the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov This approach is more atom- and step-economical. mdpi.com For anisole (B1667542), the parent compound of (4-methoxyphenyl)lithium, transition metal-catalyzed C-H activation presents a powerful alternative for creating carbon-carbon and carbon-heteroatom bonds directly. nih.gov
Recent breakthroughs include:
Iridium Catalysis : An electron-deficient iridium(III) catalyst has been developed that enables the sequential cleavage of arene C(sp²)–H and methoxy (B1213986) C(sp³)–H bonds of anisoles. nih.gov This process generates reactive metalacycles that can couple with alkynes to form chromenes under mild conditions, representing a non-chelate-assisted double C-H functionalization. nih.gov For many anisole substrates, this C-H activation occurs exclusively at the ortho position to the methoxy group. nih.gov
Palladium Catalysis : Palladium-catalyzed methods have been shown to be effective for the direct oxidative C-H activation and annulation of related aromatic systems, offering high functional group tolerance and excellent regioselectivity. organic-chemistry.org These reactions often proceed through palladacycle intermediates. organic-chemistry.org
Nickel Catalysis : Nickel-promoted reactions are emerging for the regioselective hydroheteroarylation of allylarenes, which involves the C-H activation of heteroarenes. acs.org This highlights the potential of first-row transition metals in developing more sustainable C-H functionalization protocols.
These strategies bypass the need for organolithium intermediates entirely, providing direct access to functionalized anisole derivatives with high control over the position of the new bond. mdpi.com
A significant challenge with highly reactive reagents like (4-methoxyphenyl)lithium is their limited compatibility with sensitive functional groups present on the reaction partner. This can lead to side reactions and lower yields. Future research is focused on developing milder and more selective coupling conditions. Palladium-catalyzed cross-coupling reactions of organolithium compounds, for instance, have been refined to proceed under mild conditions (room temperature to 40 °C) with short reaction times, successfully coupling with a wide range of aryl chlorides. acs.org Strategies to circumvent side reactions like lithium-halogen exchange and homo-coupling include the slow, dropwise addition of dilute organolithium solutions or the use of specific electron-rich ligands that modulate the catalyst's reactivity. rsc.org The development of catalysts and reaction protocols with broader functional group tolerance remains a key objective to expand the synthetic utility of these powerful reagents. organic-chemistry.org
Deeper Mechanistic Insights and Computational Refinements
Advancing the synthetic applications of (4-methoxyphenyl)lithium and its alternatives requires a fundamental understanding of the underlying reaction mechanisms. Combining experimental studies with high-level computational modeling is crucial for elucidating reaction pathways, identifying key intermediates, and predicting reactivity.
Understanding the intricate steps of a chemical reaction is paramount for its optimization and control. For transition metal-catalyzed C-H activation reactions involving anisole, the proposed mechanisms often involve several key steps: coordination of the metal to the aromatic ring, C-H bond cleavage to form a metalacyclic intermediate, oxidative addition of a coupling partner, and reductive elimination to yield the product and regenerate the catalyst. mdpi.comnih.gov
Mechanistic investigations provide crucial data to support these hypotheses. For example, in the iridium-catalyzed double C-H functionalization of anisoles, mechanistic data supports a catalytic cycle initiated by a concerted metalation-deprotonation (CMD) step. nih.gov Similarly, studies on palladium-catalyzed reactions confirm the involvement of palladacycle intermediates. organic-chemistry.org
Future research will focus on:
Advanced Spectroscopy : Utilizing techniques like in situ X-ray absorption spectroscopy to directly observe the electronic and structural evolution of catalysts and intermediates during a reaction. rsc.org
Computational Chemistry : Employing density functional theory (DFT) to model reaction pathways, calculate energy barriers for different steps, and understand the stability of intermediates. rsc.org This can explain, for example, why certain solvents favor specific reaction pathways over others. rsc.org
Kinetics Studies : Performing detailed kinetic analyses to determine rate laws and reaction orders, which provides quantitative insight into the composition of the transition state.
A deeper, validated understanding of these mechanisms will enable the rational design of more efficient catalysts and the development of entirely new transformations, pushing the boundaries of what is possible in the functionalization of aromatic compounds like anisole. acs.org
Comprehensive Studies on the Intricate Role of Solvent Effects in Organolithium Reactivity and Selectivity
The reactivity and selectivity of organolithium reagents like (4-methoxyphenyl)lithium are profoundly influenced by the choice of solvent. acs.orgresearchgate.net Ethereal solvents such as diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and dimethoxyethane (DME) are commonly used, but their effects are far from simple. osi.lv These solvents modify the aggregation state of the organolithium species, which in solution can exist as monomers, dimers, tetramers, or even higher-order aggregates. wisc.edusaylor.orgfiveable.me This aggregation state is a critical determinant of the reagent's nucleophilicity and basicity. osi.lv
Coordinating solvents can deaggregate the oligomeric clusters, leading to more reactive, smaller species. saylor.org For instance, the addition of strong donor ligands or solvents like THF can break down tetramers of phenyllithium (B1222949) into more reactive dimers and monomers. wisc.edu The nature of the solvent dictates the equilibrium between contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). researchgate.netnih.gov In less polar solvents like diethyl ether, contact ion pairs tend to dominate, whereas more polar solvents like THF can promote the formation of solvent-separated ion pairs, which can alter the reaction pathway and selectivity. researchgate.netnih.gov
Future research will focus on developing a more quantitative understanding of these solvent-structure-reactivity relationships. This involves detailed kinetic and spectroscopic studies to map the influence of various solvent systems, including mixed solvents and the presence of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA), on reaction outcomes. osi.lvwisc.edu A deeper comprehension of how solvents mediate the delicate balance between aggregation and solvation is essential for predictably controlling the chemo-, regio-, and stereoselectivity of reactions involving (4-methoxyphenyl)lithium. acs.orgsaylor.org
| Solvent | Typical Aggregation State | Ion Pair Character | General Effect on Reactivity |
|---|---|---|---|
| Diethyl Ether (Et₂O) | Higher aggregates (e.g., Tetramers) | Predominantly Contact Ion Pairs (CIPs) researchgate.netnih.gov | Generally lower reactivity compared to THF |
| Tetrahydrofuran (THF) | Lower aggregates (e.g., Dimers, Monomers) wisc.edu | Mixture of CIPs and Solvent-Separated Ion Pairs (SSIPs) researchgate.netnih.gov | Enhanced reactivity due to deaggregation wisc.edu |
| Dimethoxyethane (DME) | Lower aggregates, often monomers | Favors SSIPs | High reactivity, can promote specific reaction pathways researchgate.netnih.gov |
Probing Atomic-Level Origins of Reaction Pathways and Potential Deactivation Mechanisms
Understanding the precise mechanisms of reactions involving (4-methoxyphenyl)lithium at an atomic level is a significant frontier. While organolithium reagents are powerful synthetic tools, their high reactivity can also lead to undesired side reactions and deactivation. osi.lvwikipedia.org One common deactivation pathway is reaction with the ethereal solvent itself, particularly at elevated temperatures, which consumes the active reagent. osi.lvlibretexts.org Thermal decomposition is another potential issue for many organolithium compounds. wikipedia.org
Computational chemistry, in conjunction with advanced spectroscopic techniques like NMR, will be pivotal in elucidating reaction transition states and identifying key intermediates. nih.govnih.gov These studies can model the aggregation and solvation of (4-methoxyphenyl)lithium, providing insights into why certain aggregates are more reactive than others and how the solvent shell influences the approach to the substrate. nih.govrsc.org For example, theoretical models can help explain the forces that drive stereoselectivity in reactions involving tertiary alkyllithium reagents. nih.gov
Furthermore, probing the mechanisms of deactivation, such as ortho-lithiation followed by elimination or reaction with adventitious moisture and air, is crucial for improving reaction efficiency and robustness. wikipedia.orglibretexts.org A detailed understanding of these decomposition pathways will enable the development of more stable reagent formulations and optimized reaction conditions to minimize yield loss.
Expanding Applications in Emerging Scientific Fields
The unique reactivity of (4-methoxyphenyl)lithium and related aryllithiums positions them as valuable reagents for innovation across various scientific disciplines, from materials science to sustainable chemistry.
Further Exploration in Advanced Materials with Tunable Electronic and Optical Properties
Aryllithium compounds are instrumental in the synthesis of conjugated polymers and other organic materials with tailored electronic and optical properties. They can act as potent initiators in anionic polymerization processes, allowing for the controlled synthesis of polymers like polystyrene and polybutadiene. wikipedia.org The (4-methoxyphenyl) group, with its electron-donating methoxy substituent, can be incorporated into polymer backbones to modulate properties such as conductivity, fluorescence, and charge-transport capabilities.
Future research will likely focus on using (4-methoxyphenyl)lithium to create novel monomers and to initiate the polymerization of functionalized substrates. This could lead to the development of advanced materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to precisely control polymer architecture through living anionic polymerization initiated by aryllithiums is a key advantage in designing materials with predictable and tunable characteristics.
Synthetic Strategies towards Increasingly Complex and Bioactive Molecular Architectures
The C-C bond-forming capability of (4-methoxyphenyl)lithium makes it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and natural products. thieme-connect.de Its utility has been demonstrated in the industrial synthesis of key pharmaceutical intermediates. wikipedia.orgacs.orgresearchgate.net For example, aryllithium reagents are used to construct the scaffolds of drugs like the breast cancer medicine letrozole (B1683767) and the antibiotic macbecin I. acs.org
The development of new synthetic strategies will aim to leverage the reactivity of (4-methoxyphenyl)lithium in cascade reactions and multi-component couplings to build molecular complexity rapidly. Its role as a powerful nucleophile in additions to carbonyls, epoxides, and nitriles, and as a precursor for transmetalation to other metals like copper and zinc, opens up a vast landscape of synthetic possibilities. wikipedia.orgkyoto-u.ac.jp Future work will focus on integrating this reagent into convergent synthetic routes for the efficient production of novel bioactive compounds and complex natural products. acs.orgalbemarle.com
Continued Development in Enantioselective Catalysis and Asymmetric Transformations
A major challenge in modern chemistry is the control of stereochemistry. The addition of organolithium reagents to prochiral substrates, such as aldehydes and ketones, can generate new stereocenters. wikipedia.org Achieving high enantioselectivity in these transformations is a key goal. This is often accomplished by using chiral ligands that coordinate to the lithium cation, creating a chiral environment that directs the nucleophilic attack. wikipedia.orgresearchgate.netacs.org
Significant progress has been made in copper-catalyzed asymmetric allylic alkylation and arylation using organolithium reagents, which can produce chiral molecules with high enantioselectivity. nih.govnih.govnih.gov Future research will focus on designing new and more effective chiral ligands specifically tailored for (4-methoxyphenyl)lithium. researchgate.netacs.org The development of catalytic asymmetric methods that use only a substoichiometric amount of a chiral controller is a particularly attractive goal, as it would make these powerful transformations more efficient and economical. rsc.orgeuropa.euacs.org
Investigations into Sustainable Chemical Processes and Green Chemistry Applications
Organolithium chemistry is often associated with harsh conditions, such as cryogenic temperatures and the use of volatile and flammable solvents. vapourtec.com However, there is a growing emphasis on aligning these powerful synthetic methods with the principles of green chemistry. mdpi.compnas.orgpaperpublications.orgyale.edu
One of the most promising avenues is the adoption of flow chemistry. acs.orgucc.ieresearchgate.net Continuous flow reactors offer superior control over reaction temperature and mixing, which can enhance safety, improve yields, and allow reactions to be performed under less cryogenic conditions. thieme-connect.devapourtec.com This technology is particularly well-suited for managing the high reactivity and potential instability of organolithium intermediates. thieme-connect.de Research has shown that flow setups can significantly improve the efficiency of deprotonation and lithium-halogen exchange reactions. vapourtec.com
Another area of investigation is the exploration of more environmentally benign solvents. Recent studies have demonstrated the surprising feasibility of conducting aryllithium additions to nitriles in glycerol, a sustainable solvent, even at room temperature and in the presence of air. nih.gov This groundbreaking work challenges the conventional wisdom that organolithium reactions require strictly anhydrous and inert conditions, opening up new possibilities for developing more sustainable processes. nih.govacs.org
Q & A
Q. What are common synthetic routes for lithium (4-methoxyphenyl) compounds, and how can reaction conditions be optimized for purity?
Lithium aryl compounds, including (4-methoxyphenyl)lithium, are typically synthesized via transmetallation or direct lithiation. For example, bis(4-methoxyphenyl) intermediates are prepared using tert-butyldimethylsilyl (TBDMS) protecting groups and iterative coupling reactions. Key variables include solvent choice (e.g., THF for enhanced solubility), temperature control (−78°C to room temperature), and stoichiometric ratios of aryl halides to lithium reagents. Purity optimization involves column chromatography and spectroscopic validation (e.g., NMR) .
Q. Which characterization techniques are critical for verifying the structural integrity of lithium (4-methoxyphenyl) complexes?
X-ray diffraction (XRD) is essential for crystallographic confirmation, while nuclear magnetic resonance (NMR) spectroscopy resolves electronic environments of methoxy and aromatic protons. For non-crystalline samples, Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C–O–Li stretching modes). Pair these with elemental analysis to validate stoichiometry. Advanced mass spectrometry (e.g., MALDI-TOF) confirms molecular weight .
Q. How does the stability of lithium (4-methoxyphenyl) compounds vary under ambient vs. inert conditions?
These compounds are air- and moisture-sensitive due to lithium’s high reactivity. Stability tests under argon vs. air show rapid decomposition (hydrolysis/oxidation) in humid environments. Thermogravimetric analysis (TGA) quantifies thermal stability, while cyclic voltammetry assesses redox behavior. Storage recommendations include Schlenk-line techniques and anhydrous solvents .
Advanced Research Questions
Q. What computational approaches predict the electronic properties and reactivity of lithium (4-methoxyphenyl) systems?
Density Functional Theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PW91) models electron exchange-correlation effects, while projector augmented-wave (PAW) methods improve accuracy for lithium’s valence electrons. Basis sets like plane-wave cutoffs (≥400 eV) and k-point meshes simulate bulk properties. High-throughput workflows screen ionic conductivity and bandgap alignment for battery applications .
Q. How do interfacial reactions between lithium (4-methoxyphenyl) derivatives and solid-state electrolytes affect battery performance?
All-solid-state batteries require coatings (e.g., LiNbO) to suppress parasitic reactions at cathode-electrolyte interfaces. Computational-guided studies using Materials Project databases identify compatible electrolytes (e.g., sulfides, halides). Experimental validation involves impedance spectroscopy to measure interfacial resistance and X-ray photoelectron spectroscopy (XPS) to detect decomposition products (e.g., LiS) .
Q. How can researchers resolve contradictions between experimental and computational data on lithium (4-methoxyphenyl) systems?
Discrepancies often arise from approximations in DFT (e.g., neglecting van der Waals forces) or experimental impurities. Cross-validation strategies include:
Q. What strategies enhance the ionic conductivity of lithium (4-methoxyphenyl)-based materials in energy storage applications?
Doping with aliovalent ions (e.g., Mg) or creating nanocomposites with carbon matrices improves Li mobility. Ab initio molecular dynamics (AIMD) simulations model diffusion pathways, while neutron diffraction refines lithium occupancy sites. Electrochemical impedance spectroscopy (EIS) measures bulk vs. grain-boundary contributions to conductivity .
Methodological Considerations
- Synthesis Optimization : Prioritize inert-atmosphere techniques and real-time monitoring (e.g., in situ FTIR).
- Data Reproducibility : Document reaction conditions exhaustively (e.g., solvent purity, cooling rates) .
- Computational Validation : Benchmark DFT results against experimental XRD and spectroscopic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
